Product packaging for ethyl 6-methoxy-2H-chromene-3-carboxylate(Cat. No.:CAS No. 57543-61-0)

ethyl 6-methoxy-2H-chromene-3-carboxylate

Cat. No.: B1622971
CAS No.: 57543-61-0
M. Wt: 234.25 g/mol
InChI Key: QNUWBOZJFBGFBG-UHFFFAOYSA-N
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Description

Significance of the Chromene Scaffold in Drug Discovery

The chromene scaffold, a benzopyran system, is a cornerstone in the development of a wide array of biologically active compounds. nih.govmdpi.com Its structural versatility and presence in numerous natural and synthetic molecules have cemented its importance in the field of medicinal chemistry.

Chromenes are abundantly found in the plant kingdom, forming the basic structure of various natural products such as flavonoids, alkaloids, and tocopherols. researchgate.net These naturally occurring chromene derivatives have been reported to possess a broad spectrum of pharmacological activities. Their low toxicity, particularly in natural derivatives, further enhances their appeal as potential therapeutic agents. researchgate.net The diverse biological activities attributed to chromene-containing compounds include antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. researchgate.net

Table 1: Examples of Naturally Occurring Chromene Derivatives and their Reported Activities

Natural Compound Source Reported Pharmacological Activity
Osthol Prangos pabularia Anticancer researchgate.net
Heraclenin Decatropis bicolor Anti-inflammatory, Cytotoxic researchgate.net

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. nih.gov The chromene scaffold is recognized as such a privileged structure. nih.govmdpi.com This characteristic makes it a valuable template for the design and synthesis of novel compounds with potential pharmacological applications in diverse therapeutic areas, including neurodegenerative diseases, inflammation, infectious diseases, diabetes, and cancer. nih.govmdpi.com The ability to readily modify the chromene ring system allows for the generation of large libraries of derivatives, which can be screened for various biological activities.

Within the broader class of chromenes, the 2H-chromene-3-carboxylate subclass represents a group of compounds with significant synthetic and potential therapeutic interest. The ester functionality at the 3-position of the 2H-chromene ring offers a key site for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. For instance, the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate, a coumarin (B35378) derivative, is well-documented and often serves as a starting material for the creation of more complex molecules. nih.govmdpi.com While the 2-oxo derivatives (coumarins) have been extensively studied, the non-oxo 2H-chromene-3-carboxylates remain a less explored area of chromene chemistry.

Research Context of Ethyl 6-methoxy-2H-chromene-3-carboxylate

The specific compound, this compound, is a member of the 2H-chromene-3-carboxylate subclass. Its structure is characterized by a methoxy (B1213986) group at the 6-position and an ethyl carboxylate group at the 3-position of the 2H-chromene core.

The rationale for a focused investigation into this compound stems from the established biological significance of the chromene scaffold and the potential for the specific substituents to confer unique pharmacological properties. The methoxy group at the 6-position is a common feature in many biologically active natural products and can influence metabolic stability and receptor binding. The ethyl carboxylate at the 3-position provides a handle for further synthetic elaboration, enabling the exploration of structure-activity relationships. The focused study of this specific derivative could lead to the discovery of novel lead compounds for drug development.

A review of the current scientific literature reveals a significant gap in the research specifically dedicated to this compound. While there is a substantial body of work on the closely related coumarin derivative, ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, which has shown antimicrobial and anticancer properties, dedicated studies on the non-oxo analogue are scarce. The available information is often limited to its listing in chemical supplier catalogs, with minimal data on its synthesis, characterization, or biological evaluation. chemscene.comchemspider.comchemsynthesis.com This lack of focused research presents a clear opportunity for further investigation to elucidate the potential of this compound as a pharmacologically active agent. The synthesis and biological evaluation of this compound and its derivatives could uncover novel therapeutic applications and expand the chemical space of bioactive chromenes.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Osthol
Heraclenin
Seselin
Ethyl 2-oxo-2H-chromene-3-carboxylate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O4 B1622971 ethyl 6-methoxy-2H-chromene-3-carboxylate CAS No. 57543-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-methoxy-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-16-13(14)10-6-9-7-11(15-2)4-5-12(9)17-8-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUWBOZJFBGFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206169
Record name 2H-1-Benzopyran-3-carboxylic acid, 6-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-61-0
Record name 2H-1-Benzopyran-3-carboxylic acid, 6-methoxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxylic acid, 6-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 6 Methoxy 2h Chromene 3 Carboxylate and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for the synthesis of ethyl 6-methoxy-2H-chromene-3-carboxylate and its derivatives have long relied on robust and well-understood reactions, primarily the Knoevenagel condensation, followed by intramolecular cyclization.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone in the synthesis of coumarins and chromenes. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.

A common and direct route to the 2H-chromene core involves the reaction of a substituted salicylaldehyde (B1680747) with an active methylene compound. gaacademy.org For the synthesis of this compound, the key starting material is 5-methoxysalicylaldehyde. The reaction proceeds via a nucleophilic addition of the enolate, generated from the active methylene compound, to the aldehyde carbonyl group. This is followed by an intramolecular cyclization and dehydration to yield the final chromene product. The choice of base is crucial in this reaction, with weak bases like piperidine (B6355638) or triethylamine (B128534) often employed to prevent self-condensation of the aldehyde. gaacademy.org

A representative example, though for a regioisomer, is the synthesis of ethyl 8-methoxycoumarin-3-carboxylate, which involves the reaction of o-vanillin (3-methoxysalicylaldehyde) with diethyl malonate in the presence of triethylamine and absolute ethanol (B145695), followed by reflux. gaacademy.org This reaction highlights the general principle applicable to the synthesis of the 6-methoxy isomer from 5-methoxysalicylaldehyde.

Table 1: Knoevenagel Condensation of Substituted Salicylaldehydes

Salicylaldehyde DerivativeActive Methylene CompoundCatalystProductReference
3-MethoxysalicylaldehydeDiethyl MalonateTriethylamineEthyl 8-methoxycoumarin-3-carboxylate gaacademy.org
SalicylaldehydeDiethyl MalonatePiperidine/Acetic AcidEthyl 2-oxo-2H-chromene-3-carboxylate mdpi.com

Both diethyl malonate and ethyl cyanoacetate (B8463686) are effective active methylene compounds for the Knoevenagel condensation. acgpubs.org The reaction with diethyl malonate typically leads to the formation of a coumarin-3-carboxylate ester. acgpubs.org For instance, the condensation of 2-hydroxybenzaldehyde with diethyl malonate, catalyzed by various agents, yields ethyl coumarin-3-carboxylate. acgpubs.org

When ethyl cyanoacetate is used, the reaction with a salicylaldehyde can lead to the formation of a 3-cyanocoumarin. However, under certain conditions, the ester group can be favored. The reaction of salicylaldehyde with ethyl cyanoacetate in the presence of a base like sodium ethoxide or potassium hydroxide (B78521) can produce ethyl coumarin-3-carboxylate, albeit sometimes in lower yields compared to using diethyl malonate. acgpubs.org The intermediate, ethyl 2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylate, formed from the condensation of 5-methoxysalicylaldehyde and ethyl cyanoacetate, would be a key precursor for the target molecule.

Table 2: Comparison of Active Methylene Compounds in Knoevenagel Condensation

Active Methylene CompoundTypical Product with SalicylaldehydeKey Intermediate for Target Compound
Diethyl MalonateEthyl coumarin-3-carboxylateIntermediate from 5-methoxysalicylaldehyde
Ethyl Cyanoacetate3-Cyanocoumarin or Ethyl coumarin-3-carboxylateEthyl 2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylate

Cyclization and Annulation Strategies

Modern synthetic methodologies offer alternative and often more efficient routes to the 2H-chromene scaffold, including intramolecular cyclization protocols and transition-metal-catalyzed annulations.

Intramolecular cyclization is a key step that often follows the initial condensation in the synthesis of chromenes. After the formation of an intermediate, such as the product from the Knoevenagel condensation, a ring-closing reaction occurs to form the heterocyclic system. For instance, the intermediate formed from the reaction of a salicylaldehyde and an active methylene compound undergoes an intramolecular Michael addition or a related cyclization to form the chromene ring.

In a broader context, intramolecular cyclization of aryl propargyl ethers is a well-established method for synthesizing 2H-chromenes. msu.edu These reactions can be promoted thermally or by various catalysts. msu.edu While not a direct synthesis of the title compound from simple precursors in one step, this strategy highlights the importance of ring-closing reactions in forming the chromene core.

A powerful and contemporary approach for the synthesis of 2H-chromene derivatives involves Rhodium(III)-catalyzed C-H activation and [3 + 3] annulation. This methodology allows for the construction of the chromene ring in a single step from readily available starting materials. The general strategy involves the reaction of a phenol (B47542) derivative, often an N-phenoxyacetamide, with a three-carbon synthon.

Other Established Synthetic Routes for Chromene-3-carboxylates

Beyond the more common direct condensation methods, several other established routes provide access to the chromene-3-carboxylate core and its derivatives. These often involve the use of specific precursors or reaction mediators to construct the heterocyclic system.

Coumarins (2-oxo-2H-chromenes) serve as versatile precursors for the synthesis of various heterocyclic systems. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with nucleophiles like hydrazine (B178648) hydrate (B1144303) can lead to the opening of the pyrone ring, forming products such as salicylaldehyde azine and malonohydrazide. nih.gov While this particular reaction breaks the chromene ring, other transformations use the coumarin (B35378) structure as a starting point.

One such method involves the acylation of a 3,4-dihydrocoumarin. In a specific example, (R/S)-ethyl 4-phenyl-2-oxochroman-3-carboxylate (a dihydrocoumarin) was treated with acetic anhydride (B1165640) and triethylamine in pyridine (B92270). This reaction resulted in O-acylation of the enol form to produce (R/S)-ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate. mdpi.com This demonstrates a strategy to convert a saturated lactone system into a functionalized 2H-chromene derivative.

Table 1: Synthesis of a 2H-Chromene-3-carboxylate from a Dihydrocoumarin (B191007) Precursor mdpi.com

Starting MaterialReagentsProductYield
(R/S)-ethyl 4-phenyl-2-oxochroman-3-carboxylateAcetic anhydride, triethylamine, pyridine(R/S)-ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate41%

Alcohols can play a crucial role in the synthesis of chromene carboxylates, acting as both the solvent and a reactant. A notable example is the alcohol-mediated formation of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives from the reaction of 4-hydroxycoumarins and β-nitroalkenes. acs.orgnih.govacs.org This transformation proceeds through the in-situ formation of a Michael adduct. Subsequently, an alkoxide ion, generated from the alcohol medium, mediates a rearrangement of the intermediate, involving C–O bond cleavage of the coumarin moiety. acs.orgorganic-chemistry.org

The choice of alcohol impacts the reaction's effectiveness. Alcohols with adjacent sp² carbons, such as benzyl (B1604629) alcohol, were found to be more effective than bulkier sp³ alcohols. organic-chemistry.org The reaction is typically performed at elevated temperatures (70–80 °C) in the presence of a base like triethylamine (TEA). acs.org This methodology was also adapted into a one-pot, three-component reaction using 4-hydroxycoumarins, aldehydes, and nitromethane (B149229) in an alcohol medium. acs.org

Table 2: Alcohol-Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylates acs.org

ReactantsAlcohol MediumBaseTemperature
4-Hydroxycoumarin (B602359), β-nitroalkeneMethanol (B129727), Ethanol, Benzyl alcoholTriethylamine (TEA)70-80 °C
4-Hydroxycoumarin, Aldehyde, NitromethaneMethanol, Ethanol, Benzyl alcoholTriethylamine (TEA)70 °C

Advanced and Green Synthesis Strategies

Modern synthetic chemistry increasingly focuses on developing "green" methodologies that are more efficient, produce less waste, and avoid harsh conditions or toxic reagents. nih.gov These strategies are particularly relevant for the synthesis of complex molecules like chromenes.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the starting materials. nih.govjetir.org This approach is highly efficient and aligns with the principles of green chemistry by reducing reaction steps, energy consumption, and waste. jetir.org

Several MCRs have been developed for the synthesis of functionalized chromenes. For instance, 2-amino-4H-chromenes can be synthesized via a one-pot reaction of a substituted benzaldehyde, a compound with an active methylene group (like malononitrile (B47326) or ethyl cyanoacetate), and a phenol or naphthol derivative. jetir.orgnih.gov To produce a derivative such as ethyl 6-methoxy-2-amino-4H-chromene-3-carboxylate, one could theoretically employ a three-component reaction between an appropriate aldehyde, ethyl cyanoacetate, and 4-methoxyphenol. The synthesis of 4H-chromene-3-carboxylates incorporating a sulfonamide moiety has been achieved through the Michael addition of a carbanion to an α-cyanoacrylate, followed by O-heterocyclization. nih.gov

Eliminating catalysts and solvents from reactions represents a significant step forward in green synthesis. Catalyst- and solvent-free protocols for synthesizing fused 4H-pyran derivatives, which share a structural relationship with chromenes, have been developed by reacting starting materials under neat (solvent-free) conditions. researchgate.net

Specifically for chromenes, a catalyst-free, three-component synthesis of functionalized chromene carbonitriles has been achieved at room temperature using ethanol as a solvent, which is considered a greener alternative to many organic solvents. orientjchem.org Another approach involves the microwave-assisted, catalyst-free synthesis of 2-amino-2H-chromene-3-carboxylates from salicylaldehydes and β-aminoacrylates. researchgate.net This method offers high regioselectivity and excellent functional-group tolerance under mild conditions. researchgate.net A solvent-free method for synthesizing 3-carboxycoumarins, which can be precursors to other chromene derivatives, involves grinding 2-hydroxybenzaldehydes with Meldrum's acid under aqueous moist conditions at room temperature. researchgate.net

Biocatalysis employs enzymes or whole organisms to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. While biocatalysts can be sensitive to temperature and pH and may be more costly than traditional chemical catalysts, they offer a green alternative. researchgate.net

In the context of chromene synthesis, a biocatalyzed, one-pot methodology has been reported for producing 4-nitromethyl substituted 2-amino-4H-chromenes in high yields. researchgate.net This approach utilizes the Knoevenagel condensation of aromatic aldehydes with nitromethane, followed by a Michael addition with a naphthol derivative. researchgate.net While the direct biocatalytic synthesis of this compound is not widely documented, these findings indicate the potential for developing enzymatic routes for various chromene derivatives.

Analytical Characterization of Synthesized this compound and Analogs

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within the crystal lattice.

While the specific crystal structure for this compound is not prominently detailed in the reviewed literature, extensive crystallographic studies have been conducted on its closely related derivatives. These studies serve as a powerful reference for understanding the structural characteristics of the 6-methoxy substituted chromene core.

For instance, the crystal structure of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, an isomer of the target compound, has been resolved. ccspublishing.org.cn It crystallizes in the monoclinic system with the space group C2/c. ccspublishing.org.cn Similarly, the structure of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate was determined, crystallizing in the monoclinic P21/n space group. researchgate.net In another example, the analysis of 4-methoxyphenyl (B3050149) 2-oxo-2H-chromene-3-carboxylate revealed an orthorhombic crystal system. nih.gov

These analyses often highlight key structural features, such as the planarity of the coumarin ring system and the dihedral angles between the coumarin core and its various substituents. nih.govnih.gov In the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate, a more complex derivative, the fluoro-substituted benzene (B151609) ring is nearly perpendicular to the 4H-benzo[h]chromene ring system. nih.gov The pyran ring in this derivative adopts a flattened boat conformation. nih.gov Such data is critical for understanding structure-activity relationships and intermolecular interactions, like C—H⋯O and C—H⋯π interactions, which can dictate the supramolecular assembly in the solid state. nih.gov

The table below summarizes crystallographic data for several derivatives, illustrating the variations in crystal systems and unit cell parameters.

CompoundCrystal SystemSpace GroupCell Parameters (a, b, c in Å; β in °)Reference
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylateMonoclinicC2/ca=25.884, b=6.8365, c=13.816, β=104.876 ccspublishing.org.cn
Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylateMonoclinicP21/na=7.5355, b=17.9307, c=9.9423, β=100.974 researchgate.net
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylateOrthorhombicNot specifieda=6.2648, b=10.435, c=20.621, β=90 nih.gov
Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylateNot specifiedNot specifiedNot specified nih.govresearchgate.net

Chromatographic Methods

Chromatographic techniques are indispensable for the separation, purification, and analysis of reaction mixtures and final products in organic synthesis.

Thin Layer Chromatography (TLC)

TLC is a rapid and convenient method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For coumarin derivatives, TLC on silica (B1680970) gel plates is standard practice. For example, in the synthesis of cyclohexyl 2-oxo-2H-chromene-3-carboxylate, a related derivative, TLC was used to track the reaction, yielding an Rƒ value of 0.5 with a hexane/ethyl acetate (B1210297) (5:1) solvent system. mdpi.com This indicates a compound of moderate polarity, a characteristic often shared by coumarin esters.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful analytical techniques for the separation, identification, and quantification of components in a mixture with high resolution and sensitivity. These methods are routinely used to assess the purity of synthesized coumarins. While specific HPLC or UPLC protocols for this compound are not detailed in the provided context, the general approach involves using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water (often with additives like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient or isocratic elution allows for the separation of the main product from starting materials, byproducts, and other impurities. UPLC, using smaller particle size columns, offers even faster analysis times and greater resolution compared to traditional HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for confirming the identity of synthetic products. After separation on the LC column, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides a precise measurement of the molecular weight of the compound. For instance, the characterization of N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide, a derivative of the coumarin core, showed a mass spectrum with an m/z of 323.2, corresponding to the [M+1] ion. nih.gov Similarly, High-Resolution Mass Spectrometry (HRMS) on N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide provided an exact mass of 324.1224, which was in close agreement with the calculated mass, confirming its elemental composition. mdpi.com

The table below summarizes analytical data obtained from various chromatographic and related techniques for chromene derivatives.

TechniqueCompound/DerivativeConditions/FindingsReference
TLCCyclohexyl 2-oxo-2H-chromene-3-carboxylateRƒ = 0.5 (hexane/ethyl acetate 5:1) mdpi.com
Column ChromatographyEthyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylatePurified by recrystallization from ethanol. mdpi.com
LC-MSN'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazideMS m/z: 323.2 (M⁺+1) nih.gov
HRMS (ESI)N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamidem/z found 324.1224 [M+H]⁺ mdpi.com

Chemical Transformations and Derivatization Strategies of Ethyl 6 Methoxy 2h Chromene 3 Carboxylate

Modifications of the Chromene Ring System

Electrophilic Aromatic Substitution

The benzene (B151609) ring of the chromene system is activated towards electrophilic aromatic substitution (SEAr) by the presence of the electron-donating methoxy (B1213986) group at the C-6 position and the ring oxygen. libretexts.orgmasterorganicchemistry.com These groups increase the electron density of the aromatic ring, making it more nucleophilic and accelerating the rate of reaction with electrophiles. libretexts.org The directing effect of the C-6 methoxy group favors substitution at the C-5 and C-7 positions (ortho and para to the methoxy group, respectively). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, studies on related methoxy-substituted chromenes have demonstrated successful nitration of the aromatic ring, highlighting its reactivity. researchgate.net

Table 1: Examples of Electrophilic Substitution on Related Chromene Scaffolds This table presents reactions on similar structures to illustrate the reactivity of the 6-methoxychromene core.

ReactionReagentsPosition of SubstitutionProduct TypeReference
NitrationNitrates in acidic mediaAromatic Ring (e.g., C-6)Nitro-chromene researchgate.net
Nitration68% Nitric Acid in Ethanol (B145695)Pyran and Aromatic RingsDinitro-chromene researchgate.net

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution on the electron-rich benzene ring is generally unfavorable. However, the chromene scaffold can undergo nucleophilic attack at other positions. Strong nucleophiles, such as amines or hydrazine (B178648), can react with the ester group or induce ring-opening of the pyran ring under certain conditions. researchgate.netacgpubs.org The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate (B1144303), for example, can lead to cleavage of the pyran ring, forming salicylaldehyde (B1680747) azine, alongside the expected hydrazide product. nih.gov

Oxidation

The 2H-chromene ring system is susceptible to oxidation. The point of oxidation can vary depending on the reagents and reaction conditions. The dihydropyran ring can be oxidized to the corresponding lactone, converting the 2H-chromene into a coumarin (B35378) (2-oxo-2H-chromene). Furthermore, the entire scaffold can be oxidized under stronger conditions to form quinone derivatives.

Reduction

The C3=C4 double bond within the dihydropyran ring of ethyl 6-methoxy-2H-chromene-3-carboxylate is a prime target for reduction. Catalytic hydrogenation or chemical reducing agents like sodium borohydride (B1222165) can be employed for this transformation. The reduction of the double bond in related coumarin-3-carboxylates using sodium borohydride to yield the corresponding dihydrocoumarin (B191007) (chromane) derivatives has been reported, indicating a similar reactivity for the 2H-chromene system. acgpubs.org This reaction converts the planar, rigid chromene ring into a more flexible, saturated chromane (B1220400) structure.

Table 2: Oxidation and Reduction of the Chromene Scaffold This table outlines general oxidative and reductive transformations applicable to the chromene core.

TransformationReagentsMoiety TargetedProduct TypeReference
ReductionSodium Borohydride (NaBH₄)C3=C4 Double BondDihydrocoumarin (Chromane) acgpubs.org
OxidationVariesDihydropyran RingCoumarin (2-oxo-2H-chromene)N/A

Functional Group Transformations of the Ester Moiety

The ethyl carboxylate group at the C-3 position is a key handle for functionalization, allowing for the introduction of a wide variety of substituents through well-established ester chemistry.

The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, by stirring with an aqueous solution of a base like sodium hydroxide (B78521) in an alcohol solvent such as methanol (B129727) at room temperature. nih.gov Subsequent acidification of the reaction mixture precipitates the 6-methoxy-2H-chromene-3-carboxylic acid. This carboxylic acid derivative is a crucial intermediate for further modifications, particularly for the synthesis of amides with diverse structures.

Table 3: Conditions for Ester Hydrolysis Based on a procedure for the analogous ethyl 2-oxo-2H-chromene-3-carboxylate.

Starting MaterialReagentsSolventConditionsProductYieldReference
Ethyl 2-oxo-2H-chromene-3-carboxylateSodium Hydroxide (NaOH)Methanol/WaterRoom Temperature, 2h2-oxo-2H-chromene-3-carboxylic acid74% nih.gov

Amide Formation via Condensation Reactions

The synthesis of amides from this compound is a common and important derivatization strategy. This can be achieved through two primary pathways. The first involves the direct reaction of the ester with a primary or secondary amine, a process known as aminolysis. This reaction is often facilitated by heating the reactants in a suitable solvent like ethanol. mdpi.com For example, reacting ethyl 2-oxo-2H-chromene-3-carboxylate with an amine in refluxing ethanol yields the corresponding N-substituted-2-oxo-2H-chromene-3-carboxamide. mdpi.com

Alternatively, a two-step process can be employed. The ester is first hydrolyzed to the carboxylic acid, as described previously. The resulting carboxylic acid is then coupled with an amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is highly versatile and allows for the formation of amides from a wide range of amines under mild conditions.

Table 4: Representative Conditions for Amide Formation Examples based on the reactivity of the related chromene-3-carboxylate scaffold.

MethodStarting MaterialReagentsSolventConditionsProduct TypeReference
Direct AminolysisEthyl 2-oxo-2H-chromene-3-carboxylate2-(4-Methoxyphenyl)ethan-1-amineEthanolReflux, 6hN-substituted carboxamide mdpi.com
Coupling Reaction2-oxo-2H-chromene-3-carboxylic acidAmine, EDC.HCl, HOBt, DIPEADMFRoom TemperatureN-substituted carboxamide nih.gov

Hybrid Molecule Design and Scaffold Diversification

The this compound scaffold is a privileged platform in medicinal chemistry for the design of hybrid molecules and the diversification of chemical libraries. researchgate.net The term "hybrid molecule" refers to a chemical entity that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create novel therapeutics with potentially improved affinity, selectivity, or a dual mode of action.

The functional handles on the chromene scaffold are exploited for this purpose. The ester group, as discussed, can be converted into a diverse array of amides and hydrazides. nih.govmdpi.com These, in turn, can be further elaborated. For instance, 2-oxo-2H-chromene-3-carbohydrazides can be reacted with various aldehydes to produce N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides, significantly expanding the structural diversity. nih.gov

Moreover, the chromene ring system itself can be incorporated into larger, more complex heterocyclic systems. Synthetic strategies have been developed to construct fused ring systems, such as chromenopyridines, starting from chromene precursors. researchgate.net This scaffold-hopping approach allows for the exploration of novel chemical space. By strategically combining the chromene core with other biologically relevant moieties, such as sulfonamides or various heterocyclic rings, researchers can design and synthesize new classes of compounds with potential applications in drug discovery. researchgate.net

Table 5: Examples of Scaffold Diversification from Chromene-3-Carboxylate Derivatives

Initial ScaffoldTransformationAdded Moiety/FeatureResulting Hybrid ScaffoldReference
Ethyl 2-oxo-2H-chromene-3-carboxylateHydrazinolysis, then condensationAromatic AldehydesN'-Arylidene-2-oxo-2H-chromene-3-carbohydrazide nih.gov
Ethyl 2-oxo-2H-chromene-3-carboxylateAminolysisSubstituted PhenethylamineN-(phenethyl)-2-oxo-2H-chromene-3-carboxamide mdpi.com
4H-chromene-3-carboxylateMulti-step synthesisSulfonamideSulfonamide-chromene hybrid researchgate.net
Chromene-3-carbaldehydeCondensationChroman-2,4-dionePentacyclic chromenopyridineN/A

Fusion with Other Heterocyclic Systems (e.g., Pyridine (B92270), Imidazo[1,2-a]pyridine (B132010), Triazole)

The fusion of the chromene nucleus with other heterocyclic rings, such as pyridine, imidazo[1,2-a]pyridine, and triazole, leads to the creation of novel polycyclic systems. These strategies often involve multi-component reactions where the chromene ring might be formed in situ or a pre-existing chromene derivative is cyclized with appropriate reagents.

Pyridine Fusion: The synthesis of chromeno-fused pyridines, such as chromeno[4,3-b]pyridines and chromeno[3,4-c]pyridines, can be achieved through modified Hantzsch pyridine synthesis or other multi-component strategies. a2bchem.com One approach involves the one-pot reaction of 2-hydroxyaryl aldehydes (precursors to the 6-methoxy-chromene system), ethyl acetoacetate (B1235776), and an ammonium (B1175870) salt in a suitable solvent system. a2bchem.com The reaction conditions, such as temperature and solvent, can influence the regioselectivity, leading to either the [3,4-c]dihydropyridine or the [4,3-b]pyridine isomer. a2bchem.com The dihydropyridine (B1217469) intermediates can subsequently be oxidized to the corresponding aromatic pyridine derivatives. a2bchem.com Another efficient method involves the cyclocondensation of chroman-4-ones with 3-oxo-2-arylhydrazonopropanals in the presence of ammonium acetate (B1210297) at high pressure to yield chromeno[4,3-b]pyridine derivatives. researchgate.netnih.gov

Imidazo[1,2-a]pyridine Fusion: The imidazo[1,2-a]pyridine moiety, a well-known scaffold in medicinal chemistry, can be fused to the chromene core to generate complex tetracyclic systems. chemscene.com One synthetic route involves a chemo- and regioselective post-functionalization of Groebke-Blackburn-Bienaymé (GBB) reaction products derived from 2-(propargyloxy)benzaldehydes. chemscene.com This leads to the formation of spiro[chromene-imidazo[1,2,a]pyridine]-3'-imines through a 6-exo-dig cyclization reaction. chemscene.com While not a direct fusion, this demonstrates a sophisticated method to link the two heterocyclic systems. Direct fusion to form 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridines has also been reported, highlighting the synthetic accessibility of these combined scaffolds. nih.gov

Triazole Incorporation: The 1,2,3-triazole ring, a bioisostere of the amide bond, can be incorporated into the chromene structure, often via click chemistry. mdpi.com A common strategy involves the conversion of a hydroxyl group on the chromene scaffold to a propargyl ether. This terminal alkyne can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various aryl or alkyl azides. acgpubs.org For instance, starting from ethyl 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate, propargylation followed by reaction with azides yields a series of 2-(1,2,3-triazolylmethoxy)-2H-chromene derivatives. acgpubs.org This modular approach allows for the synthesis of a diverse library of triazole-functionalized chromenes.

Table 1: Synthesis of Fused Heterocyclic Systems

Fused SystemSynthetic StrategyKey Reagents/ConditionsResulting ScaffoldReference
PyridineModified Hantzsch Synthesis2-Hydroxyaryl aldehyde, ethyl acetoacetate, ammonium acetate, acetic acid/ethanolChromeno[3,4-c]dihydropyridine / Chromeno[4,3-b]pyridine a2bchem.com
PyridineCyclocondensationChroman-4-one, arylhydrazonals, NH4OAc, high pressure (Q-tube)Chromeno[4,3-b]pyridine researchgate.netnih.gov
Imidazo[1,2-a]pyridinePost-GBB Cyclization2-(Propargyloxy)benzaldehydes, isocyanides, 2-aminopyridinesSpiro[chromene-imidazo[1,2,a]pyridine]-3'-imine chemscene.com
TriazoleClick Chemistry (CuAAC)Propargylated 2H-chromene, aryl/alkyl azides, copper catalyst2-(1,2,3-Triazolylmethoxy)-2H-chromene acgpubs.org

Incorporation of Sulfonamide and Piperazine (B1678402) Moieties

The introduction of sulfonamide and piperazine groups is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and to introduce new hydrogen bonding interactions. These moieties are typically appended to the chromene core via an amide linkage at the C-3 position.

Sulfonamide Moiety Incorporation: The synthesis of chromene-sulfonamide hybrids generally begins with the conversion of the ethyl 2-oxo-2H-chromene-3-carboxylate to its corresponding carboxylic acid, typically via hydrolysis. The resulting chromene-3-carboxylic acid is then coupled with a desired sulfonamide-containing amine (e.g., sulfanilamide (B372717) or its derivatives). mdpi.comnih.gov Standard peptide coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) or the use of highly reactive acyl transfer intermediates can facilitate this amide bond formation. acgpubs.orgnih.gov For instance, (4-sulfamoylphenyl)-4H-chromene-2-carboxamides have been synthesized from 4-oxo-4H-chromene-2-carboxylic acids and 4-aminobenzenesulfonamide. mdpi.comnih.gov Another approach involves reacting various hydroxycoumarins with N-(4-(chloroacetyl)phenyl)sulfonamide derivatives in the presence of a base like potassium carbonate to form an ether linkage. nih.govbrieflands.comresearchgate.net

Piperazine Moiety Incorporation: Similar to sulfonamides, piperazine derivatives are commonly introduced by forming an amide bond with the chromene-3-carboxylic acid. acgpubs.org The reaction of chromone-2-carboxylic acid with various substituted piperazines in the presence of coupling agents like EDC.HCl and 4-(Dimethylamino)pyridine (DMAP) yields the desired chromone-2-piperazine-carboxamides. acgpubs.org This method allows for the introduction of a wide variety of substituents on the distal nitrogen of the piperazine ring. An alternative strategy involves building the chromene ring onto a pre-existing piperazine-linked scaffold. For example, a bis(2-hydroxybenzaldehyde) connected by a piperazine linker can undergo cyclocondensation with active methylene (B1212753) compounds like ethyl acetoacetate or malononitrile (B47326) to form bis(chromene) derivatives incorporating the piperazine moiety. cu.edu.eg The direct product, ethyl 4-(6-methoxy-2-oxo-2H-chromen-3-yl)piperazine-1-carboxylate, has been cataloged, indicating its synthetic accessibility. a2bchem.com

Table 2: Incorporation of Sulfonamide and Piperazine Moieties

Incorporated MoietySynthetic StrategyKey Starting MaterialsReagents/ConditionsResulting Product TypeReference
SulfonamideAmide CouplingChromene-3-carboxylic acid, 4-aminobenzenesulfonamidePeptide coupling agents (e.g., EDC.HCl, TCFH-NMI)Chromene-3-(sulfamoylphenyl)carboxamide mdpi.comnih.gov
SulfonamideEther Linkage FormationHydroxycoumarin, N-(4-(chloroacetyl)phenyl)sulfonamideK₂CO₃, KI, DMF(oxo-2H-chromen-oxy)-N-(sulfamoylphenyl)acetamide nih.govbrieflands.com
PiperazineAmide CouplingChromone-2-carboxylic acid, substituted piperazineEDC.HCl, DMAP, DCM(4-Oxo-4H-chromen-2-yl)(piperazin-1-yl)methanone acgpubs.org
PiperazineCyclocondensationPiperazine-linked bis(2-hydroxybenzaldehyde), ethyl acetoacetateDiethyl amine (catalyst), DioxaneBis(2-oxo-2H-chromene) with piperazine linker cu.edu.eg

Pharmacological and Biological Profile of Ethyl 6 Methoxy 2h Chromene 3 Carboxylate and Its Derivatives

Anticancer and Cytotoxic Activities

Chromene derivatives are recognized for their potent cytotoxic effects against a wide array of human cancer cell lines, operating through various mechanisms of action. orientjchem.org Research has consistently demonstrated the potential of both natural and synthetic chromenes as anticancer agents, with some compounds advancing to clinical trials. nih.govresearchgate.net

Derivatives of ethyl 6-methoxy-2H-chromene-3-carboxylate have been shown to effectively inhibit the proliferation of cancer cells. The antiproliferative activity is a key attribute of this compound class, with numerous studies synthesizing novel derivatives to enhance this effect. For instance, two newly synthesized chromene derivatives, C1 and C2, were found to significantly and specifically inhibit the viability of triple-negative breast cancer (TNBC) cells, while having no effect on luminal A breast cancer cell types. nih.gov Similarly, newly synthesized 1H-benzo[f]chromene derivatives were evaluated for their anti-proliferative activity against three cancer cell lines: MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). nih.gov The development of these agents often involves creating a focused family of compounds; for example, a series of naturally-inspired chromenone dimers were synthesized and found to have moderate cytotoxicity toward L5178Y (mouse lymphoma) and HL60 (human leukemia) cells. nih.gov The evaluation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also identified twelve compounds with interesting antiproliferative potential, with IC₅₀ values ranging from 23.2 to 95.9 µM. mdpi.com

A primary mechanism through which chromene derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle. Studies on benzo[h]chromene derivatives demonstrated that they suppressed cancer cell growth in the HL-60 human leukemia cell line by inducing apoptosis and causing cell cycle arrest. tandfonline.com This was confirmed through the analysis of apoptotic pathways, where the compounds decreased the expression of the anti-apoptotic protein Bcl-2 and increased the expression of caspases 3 and 8. nih.gov

Further investigations revealed that these compounds can trigger apoptosis by generating reactive oxygen species (ROS). researchgate.net For example, a study on halogenated benzofuran (B130515) derivatives, which share structural similarities, showed that they exhibited pro-oxidative and proapoptotic properties. mdpi.com Specifically, one derivative induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com Another chalcone (B49325) derivative, DMC, was shown to increase DNA damage in cancer cells and arrest the cell cycle in the G₀/G₁ phase. nih.gov Similarly, a methoxy-substituted phenol (B47542) derivative was found to block non-small cell lung cancer cells at the G2/M phase and induce apoptosis through the mitochondrial pathway. nih.gov The effect is not limited to a single pathway; some chromene derivatives have been found to trigger apoptosis in A-549 and MDA-MB-231 cells, arresting the cell population at the G2/M phase. researchgate.net

The cytotoxic activity of this compound derivatives has been documented across a broad spectrum of human cancer cell lines. Numerous synthesized chromene derivatives have shown promising anticancer activity, in some cases exceeding that of reference drugs like doxorubicin. nih.govresearchgate.net For example, novel chromene derivatives have been successfully screened against liver cancer (HepG-2), colon cancer (HT-29), and breast adenocarcinoma (MCF-7) cell lines. nih.govresearchgate.net

A study on new 4H-chromene-3-carboxylate derivatives incorporating a sulfonamide moiety reported remarkable antitumor activity against HepG-2, MCF-7, and HCT-116 cell lines, outperforming the reference drug Cisplatin. mdpi.com The structure-activity relationship (SAR) analysis revealed that the potency against these cell lines was dependent on the type of substitution on the phenyl group of the 4H-chromene core. mdpi.com Other research efforts have focused on synthesizing conjugates, such as heterocycle-based carboxymethyl cellulose (B213188), which have demonstrated high selectivity and anticancer effects against HCT-116, MCF-7, PC3, and A549 cancer cell lines. nih.gov

The table below summarizes the inhibitory concentrations (IC₅₀) of various chromene derivatives against several human cancer cell lines, illustrating their broad-spectrum efficacy.

Compound TypeMCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)A549 (Lung)PC-3 (Prostate)Source
1H-benzo[f]chromene derivativesActivity TestedActivity TestedActivity TestedNot SpecifiedNot Specified nih.gov
4H-chromene-3-carboxylate derivatives (7f, 7g)IC₅₀: 1.72-103.62 µM (general series)IC₅₀: 1.63-51.89 µM (general series)IC₅₀: 1.63-51.89 µM (general series)Not SpecifiedNot Specified mdpi.com
Chromene derivative 6Higher than standard drugNot SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.govresearchgate.net
Chromene derivative 5Not SpecifiedNot SpecifiedHigher than doxorubicinNot SpecifiedNot Specified nih.govresearchgate.net
Benzofuran carboxylate derivative (8)Not SpecifiedActivity TestedSignificant ActivitySignificant ActivityActivity Tested mdpi.com
Carboxymethyl cellulose conjugates (4b, 7c)Activity TestedActivity TestedNot SpecifiedActivity TestedActivity Tested nih.gov

Note: The table presents a summary of findings. "Activity Tested" indicates that the compound was screened against the cell line, with specific IC₅₀ values detailed in the source. "Not Specified" indicates the cell line was not mentioned in the abstract of the cited source.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Certain 4H-chromene-based compounds have demonstrated a unique ability to selectively target and kill multi-drug resistant cancer cells. nih.gov For instance, compounds like CXL017, CXL035, and CXL055 have shown potent anticancer potential specifically against drug-resistant cancers. nih.gov The mechanism for this activity involves the inhibition of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), a target previously considered "undruggable" for cancer therapy. nih.gov Research has shown that chronic exposure to a 4H-chromene compound led to the re-sensitization of the multi-drug resistant human leukemia cell line HL60/MX2 to standard therapies, highlighting the potential of these derivatives to overcome MDR. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, this compound and its derivatives are recognized for their significant antimicrobial effects. The broad biological activity of the chromene nucleus extends to efficacy against various bacterial pathogens. nih.govresearchgate.net

Chromene derivatives have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential metabolic pathways.

Numerous studies have focused on synthesizing and evaluating new chromene derivatives for enhanced antibacterial potency. For example, a series of novel 4H-chromene analogues were synthesized and tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing encouraging activity. tandfonline.com Another study involving 2-Amino-3-cyano-4H-chromene derivatives reported good to excellent antibacterial results against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative). nanobioletters.com The antibacterial activity of metal complexes with ethyl 2-oxo-2H-chromene-3-carboxylate has also been investigated, showing that complexation can enhance efficacy against pathogenic organisms isolated from wound infections. iiste.org

The table below provides an overview of the antibacterial efficacy of various chromene derivatives against common bacterial strains.

Compound/Derivative TypeGram-Positive BacteriaGram-Negative BacteriaKey FindingsSource
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylateActivity ReportedActivity ReportedPossesses general antibacterial properties.
2-Amino-3-cyano-4H-chromene derivatives (4n, 4p)S. aureusE. coliCompounds 4n and 4p showed good antibacterial results. nanobioletters.com
4-hydroxy-chromene-2-one derivativesS. aureusE. coliSome derivatives showed high potential antimicrobial activity. mdpi.com
Pyrimidinyl chromenone derivatives (9, 10, 14)S. aureusE. coli, P. aeruginosaCompound 9 was most effective against E. coli and P. aeruginosa; 10 & 14 were strong against S. aureus. ekb.eg
4H-chromene derivatives (5, 7)B. subtilisE. coliCompounds 5 and 7 showed encouraging antibacterial activity. tandfonline.com
Coumarin (B35378) derivatives (4, 5, 6, 7)B. subtilis, S. aureusP. aeruginosa, E. coliCompounds showed varying high activity against different strains; MIC values from 10-16 mL⁻¹. scielo.org.za

Antifungal Efficacy

Coumarin derivatives are recognized as a class of compounds possessing a wide spectrum of biological activities, including antifungal properties. sysrevpharm.org Research into synthetic derivatives of the coumarin scaffold has demonstrated their potential as antifungal agents.

In a study investigating ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, their potential antifungal activities were evaluated against several common fungi. researchgate.net The findings indicated that these compounds exhibit notable antifungal activity against the tested strains. researchgate.net Specifically, one of the tested derivatives demonstrated significant inhibition against the plant pathogenic fungus Fusarium oxysporum. researchgate.net

Table 1: Antifungal Activity of an Ethyl 2-oxo-2H-chromene-3-carboxylate Derivative

Fungal Strain Derivative Concentration Inhibition Rate (%)
Fusarium oxysporum Compound 3b* 500 ppm 60.29 researchgate.net

Note: Compound 3b is a derivative of ethyl 2-oxo-2H-chromene-3-carboxylate.

Antiviral Properties (including Anti-HIV)

The 2H-chromene structure is a key pharmacophore found in many molecules with antiviral capabilities. researchgate.net Consequently, numerous coumarin compounds have been assessed for their ability to inhibit viral replication, with some showing excellent potency against different stages in the HIV replication cycle. nih.gov The mechanisms of action are varied, with studies pointing towards the inhibition of critical retroviral enzymes such as reverse transcriptase, protease, and integrase. researchgate.net

The structural features of coumarin derivatives play a crucial role in their antiviral efficacy. Analysis of structure-activity relationships suggests that modifications to the coumarin ring system, including the presence and position of substituents like a methoxy (B1213986) group, can significantly alter the anti-HIV effectiveness when compared to other derivatives. nih.gov For instance, natural furanocoumarins such as imperatorin (B1671801) have emerged as promising anti-HIV agents. nih.gov Another coumarin derivative, aesculetin, has also been reported to inhibit HIV replication in lymphocyte cells. nih.gov

Table 2: Reported Anti-HIV Targets of Coumarin Derivatives

Target Class/Function Reference
Reverse Transcriptase Viral Enzyme researchgate.net
Protease Viral Enzyme researchgate.net
Integrase Viral Enzyme nih.govresearchgate.net
Tat (Trans-Activator of Transcription) Viral Regulatory Protein nih.gov
NF-κB Host Transcription Factor nih.gov

Anti-inflammatory and Antioxidant Properties

Anti-inflammatory Effects

Coumarins are a well-regarded class of natural and synthetic compounds known for their anti-inflammatory properties. sysrevpharm.orgnih.govmdpi.com Structure-activity relationship studies have shown that the presence of a substituent group at the 3-position of the coumarin nucleus often imparts anti-inflammatory activity. nih.gov

The anti-inflammatory mechanisms of coumarin derivatives involve the modulation of key signaling pathways. Research using RAW 264.7 macrophage cell lines has demonstrated that certain coumarin derivatives can significantly inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Furthermore, these compounds have been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), which are induced by lipopolysaccharides (LPS). In some cases, the inhibitory effects of synthesized coumarin derivatives on these inflammatory mediators surpassed that of the reference drug, diclofenac.

Table 3: Anti-inflammatory Activity of Coumarin Derivatives in LPS-Stimulated RAW 264.7 Cells

Compound IC50 (µM) Effect on COX-2 Effect on IL-1β Effect on IL-6
Coumarin Derivative C2 25.09 Significant decrease Significant reduction Potent inhibition
Coumarin Derivative C3 12.2 Significant decrease Significant reduction Potent inhibition
Diclofenac (Reference) 30.42 Decrease - -

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

The antioxidant capacity of coumarins is a fundamental aspect of their biological profile and is thought to be related to their ability to mitigate the risk of various diseases. sysrevpharm.orgmdpi.comdergipark.org.tr This antioxidant potential stems from their molecular structure, with the presence of substituents such as hydroxyl or methoxy groups influencing their efficacy. dergipark.org.trnih.gov

The primary antioxidant mechanism for many coumarin derivatives is their ability to act as free radical scavengers. sysrevpharm.orgscholaris.ca Studies have demonstrated their effectiveness in neutralizing reactive oxygen species. For example, a study on 4-hydroxycoumarins found that a derivative with a methoxy group at the 6-position, namely 4-hydroxy-6-methoxy-2H-chromen-2-one, exhibited powerful scavenging activity against the DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical. scholaris.ca Its potency was found to be superior to that of the standard antioxidants butylated hydroxytoluene (BHT) and ascorbic acid. scholaris.ca Beyond radical scavenging, other proposed mechanisms for the antioxidant effects of coumarins include the chelation of metal ions. dergipark.org.tr

Table 4: DPPH Radical Scavenging Activity of a Methoxy-Coumarin Derivative

Compound IC50 (mM)
4-hydroxy-6-methoxy-2H-chromen-2-one 0.05 scholaris.ca
Ascorbic Acid (Standard) 0.06 scholaris.ca
Butylated Hydroxytoluene (BHT) (Standard) 0.58 scholaris.ca

Enzyme Inhibition Profile

Phospholipase A2 Inhibition

Research into the specific molecular targets of coumarin derivatives has identified interactions with key enzymes. Notably, ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has been reported to function as an inhibitor of phospholipase A2 (PLA2). nih.gov The enzyme PLA2 is of significant interest in pharmacology as it plays a crucial role in inflammatory processes through the liberation of arachidonic acid from cell membranes, which is a precursor to prostaglandins (B1171923) and leukotrienes. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurological and psychiatric disorders like depression and Parkinson's disease. mdpi.comresearchgate.net Derivatives of the 2H-chromene core have been extensively studied as MAO inhibitors. mdpi.comnih.gov

A series of 2H-chromene-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B isoforms. chemrxiv.org Among these, compound 4d (a 2H-chromene-3-carboxamide derivative) emerged as a particularly potent and selective inhibitor of MAO-B, with an IC₅₀ value of 0.93 µM. chemrxiv.org This represented a significant increase in activity compared to the reference drug iproniazid (B1672159) (IC₅₀ = 7.80 µM) and demonstrated a 64.5-fold selectivity for MAO-B over MAO-A. chemrxiv.org Molecular docking studies suggested that this inhibitory action is facilitated by hydrogen bonding with the conserved residue CYS 172 and a pi-pi stacking interaction with residue ILE 199 within the active site of the hMAO-B enzyme. chemrxiv.org

Further studies on 3-carboxamido-7-substituted coumarins have highlighted the importance of this scaffold for selective MAO-B inhibition. researchgate.netresearchgate.net For instance, the compound N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide showed exceptional selectivity for human MAO-B with an IC₅₀ value of 0.0014 µM. researchgate.net The nature of the substituent at various positions on the coumarin ring plays a crucial role in the inhibitory activity and selectivity. researchgate.net For example, a phenyl group at the C-3 position tends to enhance MAO-B inhibition. researchgate.net Additionally, 6-[(3-bromobenzyl)oxy]chromones with acidic and aldehydic groups at the C-3 position act as potent, reversible MAO-B inhibitors with IC₅₀ values as low as 2.8 nM and 3.7 nM, respectively.

Table 1: MAO-B Inhibitory Activity of Selected Chromene Derivatives

CompoundDescriptionMAO-B IC₅₀ (µM)Selectivity (vs. MAO-A)Reference
Compound 4d2H-chromene-3-carboxamide derivative0.9364.5-fold chemrxiv.org
Iproniazid (Reference)Non-selective MAO inhibitor7.801-fold chemrxiv.org
N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide3-Carboxamido-7-substituted coumarin0.0014High researchgate.net
6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acidC3-acid substituted chromone (B188151)0.0028Potent
6-[(3-bromobenzyl)oxy]chromone-3-carbaldehydeC3-aldehyde substituted chromone0.0037Potent

Topoisomerase I and II Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them important targets for anticancer drugs. Several chromene derivatives have shown significant inhibitory activity against both topoisomerase I (Top I) and topoisomerase II (Top II).

A series of chromone derivatives were designed as potential Top I inhibitors, with some compounds showing greater inhibitory activity than known inhibitors like camptothecin. For example, chromone 11b was identified as a potent inhibitor with an IC₅₀ of 1.46 µM, while chromone 11c also showed strong inhibition (IC₅₀ = 6.16 µM) and exhibited cytotoxic activity against oral cavity (KB) and small cell lung cancer (NCI-H187) cell lines.

Furthermore, tacrine-coumarin hybrids have been investigated as topoisomerase inhibitors. Studies on these hybrids revealed that all tested compounds completely inhibited human topoisomerase I (hTOPI) activity at a concentration of 60 µM. However, they did not show significant inhibition of topoisomerase IIα. In contrast, certain benzo[f]chromene derivatives with 8/9-bromo substituents have been found to inhibit both topoisomerase I and II, leading to apoptosis and cell cycle arrest in human cancer cells. Amsacrine, a topoisomerase II inhibitor containing a chromene-related acridine (B1665455) structure, is approved for treating certain leukemias. Additionally, a chromenone analog, 5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one , was identified as a DNA non-intercalative topoisomerase II catalytic inhibitor that targets the ATP-binding domain with preference for the alpha isoform.

Table 2: Topoisomerase Inhibitory Activity of Selected Chromene Derivatives

CompoundTarget EnzymeIC₅₀ or Inhibitory ConcentrationReference
Chromone 11bTopoisomerase I1.46 µM
Chromone 11cTopoisomerase I6.16 µM
Tacrine-coumarin hybrids (1a-2c)Topoisomerase IComplete inhibition at 60 µM
8/9-bromo-1H-benzo[f]chromenesTopoisomerase I & IIEffective inhibitors

Cytochrome P450 Enzymes (e.g., CYP51) Inhibition

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide variety of compounds. CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a primary target for antifungal drugs.

The inhibitory potential of chromene derivatives against CYP51 has been explored, particularly in the context of developing new antifungal agents. Molecular docking studies on novel chromenol derivatives predicted that inhibition of Candida albicans CYP51 is a likely mechanism for their antifungal activity. The probability of these compounds acting as lanosterol (B1674476) 14-alpha demethylase inhibitors was predicted to be significant. Azole antifungals function by inhibiting CYP51, which disrupts the fungal cell membrane integrity by depleting ergosterol. The potential for chromene-based compounds to act similarly highlights a promising avenue for new antifungal drug discovery.

Eukaryotic Elongation Factor 2 Kinase (eEF2K) Inhibition

Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical kinase that is highly expressed in several cancers and is linked to poor clinical outcomes. nih.gov This makes eEF2K an emerging molecular target for cancer therapy. nih.gov

Research into novel eEF2K inhibitors has identified the coumarin scaffold as a promising starting point. nih.gov Specifically, a series of 2H-chromen-3-carboxamide derivatives were designed, synthesized, and tested for their ability to inhibit eEF2K. nih.gov Several of these compounds, which feature an amide substitution at the C-3 position of the coumarin ring, demonstrated highly effective eEF2K inhibition at submicromolar concentrations in breast cancer cells. nih.gov For example, compounds 1, 3, 4, 6, 7, and 11 from one study showed significant inhibition of eEF2K activity at concentrations between 0.1 and 1 µM in MDA-MB-231 cells. The inhibition was confirmed by observing a reduction in the phosphorylation of eEF2, the only known substrate of the kinase. Structure-activity relationship studies indicated that a hydroxy substitution at the 6-position of the coumarin scaffold can interact favorably with the enzyme.

Inhibition of Other Enzyme Classes (e.g., Kinases, Proteases, Acetylcholinesterase, Aldose Reductase)

Derivatives of the 2H-chromene core have demonstrated inhibitory activity against a diverse range of other important enzyme classes.

Kinases: Chromene derivatives have been identified as inhibitors of several protein kinases implicated in cancer. A series of 4-aryl-4H-chromene-3-carbonitrile derivatives were evaluated for Src kinase inhibition. Compound 4c (a 2-chlorophenyl substituted chromene) was a relatively selective Src kinase inhibitor with an IC₅₀ of 11.1 µM. Other derivatives in this series also showed inhibitory effects in the low micromolar range. Additionally, certain spiro-benzo-chromene derivatives have shown dual inhibitory activity against EGFR and B-RAF kinases, with IC₅₀ values comparable to the drug erlotinib. nih.gov

Proteases: In the context of antiviral research, chromene derivatives have been investigated as inhibitors of viral proteases. nih.gov Specifically, phytochemicals containing a chromene nucleus have been analyzed for their potential to inhibit the Dengue virus NS2B-NS3 protease, which is essential for viral replication. nih.gov

Acetylcholinesterase (AChE): AChE inhibitors are a primary therapeutic approach for Alzheimer's disease. Numerous chromene and coumarin derivatives have been developed as AChE inhibitors. A series of 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives were evaluated, with compound 4c showing promising AChE inhibition (IC₅₀ = 0.802 µM). Phenylcarbamate derivatives of 7-hydroxy-4-methylcoumarin also demonstrated potent AChE inhibitory activity, with compound 4d having an IC₅₀ of 13.5 nM. Furthermore, novel pyrano[3,2-c]chromenes have been synthesized, with compounds 4n and 4p displaying IC₅₀ values of 21.3 µM and 19.2 µM, respectively.

Aldose Reductase (AR): Aldose reductase (ALR2) is the first enzyme in the polyol pathway, and its inhibition is a key strategy for preventing long-term diabetic complications. A novel series of amino acid conjugates of chromene-3-imidazoles were designed and showed potent in vitro ALR2 inhibitory activity, with IC₅₀ values ranging from 0.031 µM to 4.29 µM. The most active compound, 15e , also exhibited a high selectivity index against the related enzyme aldehyde reductase (ALR1).

Table 3: Inhibitory Activity of Chromene Derivatives Against Various Enzymes

Enzyme ClassDerivative TypeKey Compound(s)Inhibitory Activity (IC₅₀)Reference
Src Kinase4-Aryl-4H-chromene-3-carbonitrileCompound 4c11.1 µM
Acetylcholinesterase (AChE)2-Oxo-chromene-7-oxymethylene acetohydrazideCompound 4c0.802 µM
Acetylcholinesterase (AChE)Phenylcarbamate of 7-hydroxy-4-methylcoumarinCompound 4d13.5 nM
Aldose Reductase (ALR2)Amino acid conjugate of chromene-3-imidazoleCompound 15e0.031 µM

Other Noteworthy Biological Activities

Antidiabetic Potential

Diabetes mellitus is a widespread metabolic disorder, and controlling blood glucose levels is a primary goal of treatment. Chromene derivatives have emerged as promising candidates for the development of new antidiabetic agents, acting through various mechanisms.

A new series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were synthesized and evaluated for their antidiabetic properties. These compounds were found to be significant inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. The derivatives exhibited an inhibitory percentage (IP) ranging from 93.4% to 96.6% at a concentration of 100 µg/mL. Specifically, the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9 was the most potent α-amylase inhibitor with an IC₅₀ value of 1.08 µM. These derivatives also showed potent activity against the α-glucosidase enzyme and exhibited potential PPAR-γ (peroxisome proliferator-activated receptor-gamma) transactivation, indicating a role in improving insulin (B600854) sensitivity.

The inhibition of aldose reductase by chromene derivatives, as mentioned previously, is also directly relevant to their antidiabetic potential, as this enzyme is implicated in the pathogenesis of diabetic complications like neuropathy, retinopathy, and cataract formation. The ability of compounds like 15e to inhibit ALR2 and lower blood glucose levels in animal models underscores the therapeutic promise of this class of compounds in managing diabetes.

Table 4: Antidiabetic Activity of Selected Chromene Derivatives

CompoundDescriptionTargetActivity (IC₅₀)Reference
Compound 92-oxo-6-sulfamoyl-2H-chromene-3-carboxamideα-Amylase1.08 µM
Compound 23-cyano-2-imino-2H-chromene-6-sulfonamideα-Amylase1.76 µM
Acarbose (Reference)Antidiabetic drugα-Amylase0.43 µM
Compound 15eAmino acid conjugate of chromene-3-imidazoleAldose Reductase (ALR2)0.031 µM

Anticoagulant Activity

Coumarin and its derivatives are a well-established class of compounds known for their anticoagulant properties. mabjournal.com These compounds primarily exert their effect by acting as vitamin K antagonists, which interferes with the synthesis of clotting factors in the blood. nih.gov The structural features of coumarin derivatives, particularly substitutions on the coumarin ring, play a significant role in their anticoagulant efficacy.

Research indicates that coumarin derivatives possessing a methoxy or hydroxy group, especially at the C-6 position, are often potent anticoagulants. nih.gov The anticoagulant potential of synthetic coumarins is often evaluated by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of thromboplastin. For instance, a study on synthetic 4-hydroxycoumarin (B602359) derivatives revealed that certain compounds exhibited higher anticoagulant activity than the widely used drug, warfarin. hu.edu.jo Specifically, the derivative 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridin-3-carbonitrile showed a prothrombin time of 21.30 seconds, compared to 14.60 seconds for warfarin. hu.edu.jo

Another study highlighted that methylated coumarins with an alkylaminohydroxypropoxy side chain at the C-4 position caused a significant increase in both bleeding and clotting times in rats when compared to warfarin. nih.gov While the precise mechanism for some of these newer derivatives is still under investigation, the core principle often revolves around the inhibition of coagulation factor activation. nih.gov The anticoagulant effect of many coumarin derivatives is attributed to their ability to inhibit the vitamin K epoxide reductase complex. nih.gov

Table 1: Prothrombin Time (PT) of Selected Coumarin Derivatives Compared to Warfarin

Compound Prothrombin Time (seconds)
Warfarin 14.60 hu.edu.jo
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridin-3-carbonitrile 21.30 hu.edu.jo
6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile > 14.60 (specific value not provided) hu.edu.jo

Data sourced from a study on the anticoagulant activity of synthetic coumarin derivatives. hu.edu.jo

Antihyperlipidemic Effects

Recent studies have explored the potential of coumarin derivatives in managing hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. A series of novel coumarin bisindole heterocycles were synthesized and evaluated for their antihyperlipidemic activity in a hamster model. nih.gov Among the tested compounds, one derivative demonstrated significant lipid-lowering effects, reducing plasma triglyceride levels by 55% and total cholesterol by 20%. nih.gov This was accompanied by a 42% increase in the HDL-C/TC ratio, indicating a favorable impact on the lipid profile. nih.gov

In another study, six newly synthesized coumarin oxime ester derivatives were assessed for their hypolipidemic activities in hyperlipidemic mice. ijper.org Two of these compounds, one incorporating a nicotinic acid skeleton and another with an aspirin (B1665792) skeleton, showed notable lipid-lowering properties. ijper.org The coumarin oxime nicotinate (B505614) was particularly effective at reducing serum triglycerides, while the coumarin oxime aspirin derivative had a more pronounced effect on lowering total cholesterol. ijper.org

Table 2: Antihyperlipidemic Activity of Selected Coumarin Derivatives

Derivative Type Animal Model Effect on Triglycerides (TG) Effect on Total Cholesterol (TC)
Coumarin bisindole derivative (5e) Hamster ↓ 55% nih.gov ↓ 20% nih.gov
Coumarin oxime nicotinate (C1) Mouse Significant reduction ijper.org Significant reduction ijper.org
Coumarin oxime aspirin (C4) Mouse Significant reduction ijper.org Stronger reduction than C1 ijper.org

Data compiled from studies on the antihyperlipidemic effects of synthetic coumarin derivatives. nih.govijper.org

Corrosion Inhibition Properties

Coumarin derivatives have emerged as effective corrosion inhibitors for various metals, particularly in acidic environments. Their inhibitory action is attributed to the presence of heteroatoms (such as oxygen in the methoxy group and the pyrone ring) and π-electrons in their structure, which facilitate their adsorption onto the metal surface. semanticscholar.org This adsorption forms a protective layer that isolates the metal from the corrosive medium.

A study on a new coumarin derivative, 2-(coumarin-4-yloxy)acetohydrazide, demonstrated its efficacy as a corrosion inhibitor for mild steel in 1 M hydrochloric acid solution. nih.gov The inhibition efficiency of this compound increased with its concentration, reaching up to 94.7% at a concentration of 0.5 mM. nih.gov The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer. nih.gov

Theoretical studies using Density Functional Theory (DFT) have further elucidated the mechanism of corrosion inhibition by coumarin derivatives. uin-alauddin.ac.id These studies analyze parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal, enhancing adsorption and inhibition efficiency. nih.gov The presence of electron-donating groups, such as the methoxy group, in the coumarin structure is predicted to increase the inhibition efficiency. uin-alauddin.ac.id

Table 3: Inhibition Efficiency of Selected Coumarin Derivatives on Mild Steel in 1 M HCl

Inhibitor Concentration (mM) Inhibition Efficiency (%) Adsorption Isotherm
2-(coumarin-4-yloxy)acetohydrazide 0.5 94.7 nih.gov Langmuir nih.gov
2-((6-methyl-2-ketoquinolin-3-yl)methylene) hydrazinecarbothioamide 5 95.84 icrc.ac.ir Langmuir icrc.ac.ir

Data from studies on the corrosion inhibition properties of coumarin derivatives. nih.govicrc.ac.ir

Fluorescent Applications and Dye Characteristics

Coumarin derivatives are renowned for their fluorescent properties, which makes them valuable in various applications, including as fluorescent probes and laser dyes. bohrium.com The fluorescence characteristics of these compounds, such as their emission wavelength and quantum yield, are highly dependent on their molecular structure, particularly the nature and position of substituents on the coumarin ring.

The introduction of an electron-donating group, such as a methoxy group at the C-6 position, and an electron-withdrawing group at the C-3 position, as in this compound, can enhance the intramolecular charge transfer (ICT) character of the molecule. jst.go.jpnih.gov This often leads to a shift in the fluorescence emission to longer wavelengths and can result in a large Stokes shift, which is the difference between the absorption and emission maxima. jst.go.jpnih.gov

A study on various 3-substituted-6-methoxycoumarin derivatives demonstrated that their fluorescence properties could be fine-tuned by altering the substituent at the C-3 position. jst.go.jpnih.gov Furthermore, extending the conjugated system, for example by introducing an aryl group at the C-6 position, can lead to a significant red-shift in both absorption and emission spectra. nih.gov For instance, the substitution of a para-methoxy-phenyl group at C-6 resulted in an emission wavelength in the green spectral region. nih.gov The fluorescence of these dyes can also be sensitive to environmental factors such as solvent polarity and pH. bohrium.com

Table 4: Photophysical Properties of a Selected 6-Aryl Coumarin Derivative

Compound Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹)
6-(para-methoxy-phenyl) coumarin derivative (4b) ~400 ~500 >10000 jst.go.jpnih.gov

Data is approximate based on graphical representation in the cited literature and highlights the large Stokes shift characteristic of such derivatives. jst.go.jpnih.gov

Mechanistic Investigations and Molecular Targets

Cellular and Subcellular Mechanisms of Action

Research into the biological effects of chromene and coumarin (B35378) derivatives points towards a significant impact on cell proliferation and survival pathways. These compounds often exert their influence by modulating the cell cycle and inducing programmed cell death.

Cell Cycle Modulation (G0/G1, S, G2 phase arrest)

Derivatives of the core chromene structure have been shown to interfere with the normal progression of the cell cycle, a key process in cell division. mdpi.com The ability of these compounds to halt cell division at specific checkpoints is a primary mechanism of their anti-proliferative effects.

Notably, studies on various chromene derivatives have demonstrated a strong tendency to induce cell cycle arrest at the G2/M phase. researchgate.net For instance, certain 4H-benzo[h]chromene derivatives trigger an arrest in both the S and G2/M phases of the cell cycle. nih.gov Similarly, novel 8-methoxycoumarin-3-carboxamides, which are structurally related, have been observed to cause a potent G2/M arrest in HepG2 liver cancer cells. nih.gov This blockage prevents cells from entering mitosis, thereby inhibiting the creation of new cancer cells. Some studies on the broader coumarin class also indicate an ability to impede the cell cycle at the G0/G1 stage. mdpi.com The specific phase of arrest can be influenced by the cell line and the specific chemical structure of the derivative. nih.govnih.gov

Derivative ClassAffected Cell Cycle Phase(s)Observed in Cell LinesSource(s)
4H-benzo[h]chromene derivativesS and G2/MMCF-7, HCT-116, HepG-2 nih.gov
8-Methoxycoumarin-3-carboxamidesG2/MHepG-2 nih.gov
Pyrano[3,2-c]chromene derivativesG2/MMCF-7, HCT-116, HepG-2 researchgate.net
General Coumarin DerivativesG0/G1, G2/MVarious mdpi.com

Apoptotic Pathways (Caspase-dependent, p53-dependent/independent, Bax/Bcl-2 ratio, Mitochondrial Depolarization)

In addition to halting cell cycle progression, derivatives of ethyl 6-methoxy-2H-chromene-3-carboxylate are known to induce apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells.

The primary apoptotic mechanism identified for related compounds is caspase-dependent. nih.gov Caspases are a family of protease enzymes that execute the process of cell death. Studies on 4H-benzo[h]chromene and 8-methoxycoumarin-3-carboxamide derivatives have shown that they trigger apoptosis through the activation of the effector caspases, specifically caspase-3 and caspase-7. nih.govnih.gov The activation of these caspases is a pivotal step that leads to the cleavage of essential cellular proteins and subsequent DNA fragmentation, which are hallmarks of apoptosis. nih.gov While the involvement of caspases is established, detailed information regarding the role of the p53 tumor suppressor protein, the modulation of the Bax/Bcl-2 protein ratio, or the induction of mitochondrial depolarization for this compound specifically is not extensively detailed in the available literature.

Apoptotic MechanismKey Molecules/EventsAssociated Derivative ClassSource(s)
Caspase-Dependent ApoptosisActivation of Caspase-3/74H-benzo[h]chromene derivatives nih.gov
Caspase-Dependent ApoptosisActivation of Caspase-3/78-Methoxycoumarin-3-carboxamides nih.gov
General Apoptosis InductionDNA Fragmentation8-Methoxycoumarin-3-carboxamides nih.gov

Mitogen-Activated Protein Kinase (MAPK) Activation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of various cellular processes, including proliferation, differentiation, and apoptosis. While some other classes of compounds, such as ethyl β-carboline-3-carboxylate, have been shown to induce apoptosis through MAPK signaling pathways, current research has not extensively documented the specific role of this compound in activating or inhibiting MAPK pathways. nih.gov

Identification of Specific Molecular Targets

Identifying the direct molecular binding partners of a compound is key to understanding its biological activity. Research has pointed to several potential enzyme targets for this compound and its analogues.

Enzyme-Ligand Interactions and Binding Sites

Studies have indicated that this class of compounds can act as enzyme inhibitors. One of the noted targets is phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. The closely related analogue, ethyl 2-oxo-2H-chromene-3-carboxylate, has been shown to be an irreversible inhibitor of sPLA2. nih.gov Furthermore, there is evidence suggesting potential activity as an inhibitor of HIV integrase, highlighting a possible role in antiviral research.

In the context of anticancer activity, a significant molecular target has been identified for derivatives. An 8-methoxycoumarin-3-carboxamide derivative demonstrated an inhibitory effect on β-tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division. By disrupting microtubule dynamics, the compound interferes with the formation of the mitotic spindle, leading to the observed G2/M cell cycle arrest and subsequent apoptosis. nih.govnih.gov

Receptor Binding Studies

While specific interactions with enzymes have been reported, detailed pharmacological studies on the binding of this compound to specific cellular receptors are limited. However, structural analysis through X-ray crystallography of related compounds like 4-methoxyphenyl (B3050149) 2-oxo-2H-chromene-3-carboxylate provides insight into the molecule's conformation and potential for intermolecular interactions. nih.gov These studies reveal that the molecules in the crystal lattice are linked by C-H···O interactions, which form a complex three-dimensional network. nih.gov This information is fundamental for understanding the compound's physical chemistry and can inform future molecular docking and receptor binding studies, but it does not describe binding to a specific biological receptor. nih.govresearchgate.net

Protein Interaction Profiling (e.g., Rab23 protein, NF-kB)

The precise molecular targets of this compound are the subject of ongoing scientific investigation. While direct interactions with the Rab23 protein and the nuclear factor-kappa B (NF-kB) signaling pathway have not been definitively characterized for this specific compound, the broader class of coumarins, to which it belongs, is known to engage with a variety of protein targets. The biological activities of coumarin derivatives are often attributed to their ability to modulate enzyme activity and cellular signaling cascades.

For instance, various coumarin compounds have been reported to influence pathways regulated by NF-kB, a key protein complex involved in inflammation and immune responses. The anti-inflammatory properties observed in some coumarins are thought to arise from the inhibition of enzymes that activate NF-kB or from direct interaction with components of the pathway. However, the exact molecular targets and pathways for ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate are still being explored. The potential for protein interaction is largely dictated by the compound's structure; the methoxy (B1213986) group at the 6-position and the ethyl carboxylate at the 3-position of the chromene ring are key determinants for binding affinity and specificity. Further research, including proteomic analysis and molecular docking studies, is necessary to elucidate the specific protein binding profile of this compound and to confirm its effects on Rab23 and NF-kB.

Pharmacodynamic Studies

Cellular Uptake and Intracellular Distribution

The ability of this compound to exert a biological effect is contingent upon its entry into cells and its subsequent localization within subcellular compartments. Studies on various coumarin derivatives suggest that these compounds generally exhibit good cell membrane permeability. researchgate.netresearchgate.net The lipophilic nature of the coumarin scaffold, enhanced by the ethyl ester group, likely facilitates passive diffusion across the phospholipid bilayer of the cell membrane. Research on 18 different coumarins in a Caco-2 cell model, which mimics the intestinal barrier, indicated high permeability for this class of compounds. researchgate.net

Once inside the cell, the distribution of this compound is influenced by its physicochemical properties. It is plausible that the compound may accumulate in lipid-rich environments such as the membranes of the endoplasmic reticulum and mitochondria. Furthermore, the ethyl ester group is susceptible to hydrolysis by intracellular esterases, which would convert it to the corresponding carboxylic acid. This metabolic transformation would increase the molecule's polarity, potentially trapping it within the cell and altering its subcellular trafficking and target interactions. Specialized coumarin derivatives have been designed as membrane-permeant fluorescent dyes that, after a prodrug-like activation, distribute evenly within the cell, highlighting the potential for this scaffold to be modified for specific intracellular behaviors. nih.gov

In vitro and In vivo Efficacy Assessments (where relevant to mechanism)

The efficacy of this compound and its derivatives has been evaluated in a variety of laboratory and animal models, providing insights into their mechanisms of action.

CompoundCell LineActivityIC50 Value
8-farnesyloxycoumarinPC3 (Prostate Cancer)Anti-proliferative14.12 ± 38.58 µg/mL (72h)
A coumarin-aminoamide derivativeDV 145 (Prostate Cancer)CytotoxicNot specified, but highest activity in series
Chromeno[2,3-d]pyrimidinone derivative 1TNBC (Triple-Negative Breast Cancer)Anti-proliferativeLow micromolar range
Chromeno[2,3-d]pyrimidinone derivative 2TNBC (Triple-Negative Breast Cancer)Anti-proliferativeLow micromolar range

In vivo studies provide further evidence for the therapeutic potential of chromene derivatives. Although specific in vivo data for this compound was not found in the reviewed sources, studies on related compounds are informative. For instance, a bromo-substituted coumarin derivative was shown to significantly reduce tumor growth in mouse models grafted with human fibrosarcoma (HT1080) or breast adenocarcinoma (MDA-MB231) cells. nih.govnih.gov These effects were observed without the inhibition of certain matrix metalloproteases (MMP-2, MMP-9) or urokinase, suggesting an alternative mechanism of action that warrants further investigation. nih.govnih.gov Additionally, novel chromeno[2,3-d]pyrimidinone derivatives, which share a core chromene structure, not only showed low micromolar IC50 values in vitro against triple-negative breast cancer cells but also demonstrated the ability to inhibit tumor growth in a chick chorioallantoic membrane (CAM) model, inducing significant tumor regression after four days of treatment. rsc.org These findings underscore the potential of the chromene scaffold as a basis for the development of new anticancer agents. nih.gov

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituent Modifications on Biological Activity

The biological activity of chromene derivatives is highly dependent on the nature and position of various functional groups attached to the core structure. researchgate.net Research has shown that even minor structural changes can lead to significant variations in efficacy and mechanism of action. nih.gov

The methoxy (B1213986) group (-OCH₃) is a prevalent substituent in many biologically active natural products and synthetic drugs. nih.gov Its presence at position 6 of the chromene ring, as in the title compound, significantly influences the molecule's electronic and physicochemical properties. The methoxy group is an electron-donating group (EDG) that can increase the electron density of the aromatic ring through resonance, which can enhance interactions with biological targets. researchgate.netstudypug.com

Studies on various chromene and related heterocyclic scaffolds have elucidated the importance of the methoxy group's position. For instance, in some 4H-chromene series, a methoxy group at certain positions was found to be critical for inhibiting monoamine oxidase (MAO) enzymes, with different positional isomers showing selectivity for either MAO-A or MAO-B. researchgate.net In other contexts, like certain antioxidant compounds, a para-methoxy group (relative to the key reactive site) was shown to enhance activity, whereas an ortho-methoxy group sometimes led to a decrease in activity, potentially due to steric hindrance or unfavorable electronic effects. nih.gov The methoxy group can bestow favorable ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters to a molecule. nih.gov

Table 1: Influence of Methoxy Group Position on Biological Activity in Related Scaffolds

ScaffoldMethoxy PositionObserved EffectReference
4H-ChromeneR1 (e.g., C6/C7)Inhibition of MAO-A researchgate.net
4H-ChromeneR2 (e.g., C5/C8)Inhibition of MAO-B researchgate.net
Aromatic Cyclic SeleninateParaEnhanced antioxidant activity nih.gov
Aromatic Cyclic SeleninateOrthoDecreased antioxidant activity nih.gov

The substituent at position 3 of the chromene ring plays a pivotal role in determining the compound's biological profile. In ethyl 6-methoxy-2H-chromene-3-carboxylate, this position is occupied by an ethyl ester group (-COOCH₂CH₃). This group is an electron-withdrawing group (EWG) and its presence, along with its specific nature (ester, acid, amide, or nitrile), can drastically alter activity. wikipedia.org

In studies on related 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, the ethyl ester at position 3 was synthesized and subsequently hydrolyzed to the corresponding carboxylic acid. nih.gov This conversion allows for a direct comparison of the ester and carboxylic acid functionalities, revealing that the carboxylate form can be crucial for interaction with certain biological targets, such as the P2Y₆ receptor. nih.gov Similarly, in the coumarin (B35378) series (2-oxo-2H-chromenes), various coumarin-3-carboxamide derivatives have demonstrated significant therapeutic potential as antibiotics and anticancer agents, highlighting the importance of the C3 substituent. acs.org The substitution at position 3 with groups having electron-withdrawing properties has been shown to positively affect the antimicrobial and cytotoxic activity in some chromene derivatives. islandarchives.ca

The core chromene ring is a versatile scaffold that allows for extensive modification at multiple positions to optimize biological activity. caribjscitech.comekb.eg

While the title compound is a 2H-chromene, a vast body of research on the isomeric 4H-chromene scaffold provides critical insights into key structural requirements for bioactivity, particularly cytotoxicity. SAR studies have repeatedly identified a combination of substituents as being essential for potent anticancer activity: a 4-aryl group, a 3-cyano group, and a 2-amino group. researchgate.netnih.gov

2-Amino Group: The presence of an amino group at the C2 position is a common feature in many biologically active chromenes, contributing to their potential as anticancer, antifungal, and antibacterial agents. researchgate.netnih.govderpharmachemica.com

3-Cyano Group: The cyano (-CN) group at C3 is a strong electron-withdrawing group. This feature is considered crucial for the cytotoxic effects observed in many 2-amino-4-aryl-4H-chromene derivatives. researchgate.netderpharmachemica.com

4-Aryl Group: The substitution of an aryl (aromatic) ring at the C4 position is a hallmark of many potent chromene-based anticancer agents. nih.gov The nature and substitution pattern of this aryl ring itself offer another avenue for activity modulation. islandarchives.ca

Compounds featuring this 2-amino-3-cyano-4-aryl-4H-chromene motif have shown promise as potent inducers of apoptosis in cancer cells. nih.gov

Table 2: Key Substituents for Cytotoxicity in 4H-Chromene Scaffolds

PositionSubstituentReported ImportanceReference
2Amino (-NH₂)Essential for cytotoxic, antifungal, and antibacterial activity researchgate.netresearchgate.netnih.govderpharmachemica.com
3Cyano (-CN)Essential for cytotoxic activity researchgate.netnih.govderpharmachemica.com
4Aryl (e.g., -Phenyl)Essential for cytotoxic activity researchgate.netnih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) donate electron density to the ring system, making it more nucleophilic. studypug.com They are generally considered "activating groups" and tend to direct electrophilic substitution to the ortho and para positions during synthesis. wikipedia.orglibretexts.org Their presence can enhance binding to certain biological targets by increasing electron density at specific points in the molecule. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and ester (-COOR) pull electron density away from the ring system. studypug.com The introduction of a potent EWG like a trifluoromethyl (-CF₃) group at position 2 has been shown to activate the double bond in 3-nitro-2H-chromenes, increasing the stereoselectivity of their reactions and leading to derivatives with high cytotoxic activity. mdpi.com In some series, EWGs on a C4-phenyl ring were found to enhance antimicrobial and cytotoxic activity. islandarchives.ca

The strategic placement of these groups is a cornerstone of rational drug design. For example, creating a "push-pull" system by placing an EDG on one part of the molecule and an EWG on another can lead to unique photophysical properties and biological activities. rsc.orgresearchgate.net

Effects of Substitutions on the Chromene Ring

Scaffold Hybridization and Activity Enhancement

To broaden the therapeutic scope and enhance the potency of chromene-based compounds, researchers often employ a strategy known as scaffold hybridization. This involves chemically fusing or linking the chromene core with other known pharmacophores (biologically active scaffolds). nih.gov This approach can lead to hybrid molecules with synergistic effects or novel mechanisms of action.

Several successful examples of this strategy have been reported:

Chromene-Oxadiazole/Pyrimidine (B1678525) Hybrids: Novel molecules incorporating 2H-chromene with 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole (B1194373) and pyrimidine units have been synthesized, leveraging the known biological activities of each component. caribjscitech.com

Chromene-Imidazopyridine Hybrids: A series of chromene-containing fused imidazo[1,2-a]pyridine (B132010) derivatives were synthesized and tested for antiproliferative effects, with some compounds showing effective, apoptosis-mediated cell death in cancer cell lines. caribjscitech.com

Chromene-Xanthene Hybrids: By incorporating a tyrosine amino acid onto a xanthene scaffold and combining it with a chromene moiety, researchers developed hybrids with excellent potential against breast cancer cell lines like MDA-MB-231 and MCF-7. nih.gov

Chromenopyridines: The fusion of a chromene ring with a pyridine (B92270) ring results in the chromenopyridine scaffold. These hybrids have been synthesized and evaluated for a range of activities, including antimicrobial and antifungal properties. mdpi.com

This strategy of creating hybrid molecules highlights the versatility of the chromene nucleus as a privileged structure in medicinal chemistry for the development of new and improved therapeutic agents. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. windows.net This computational technique is instrumental in predicting the efficacy of new molecules and in understanding the structural features that govern their activity.

Predictive QSAR models have been developed for various classes of chromene derivatives to forecast their biological potency. For instance, a QSAR analysis was conducted on a series of chromene-chalcone hybrids to understand their cytotoxic activity against breast cancer cell lines. nih.gov Such models are built by dividing a dataset of compounds into a training set, used to generate the model, and a test set, used to validate its predictive power. windows.net

The robustness and predictive ability of a QSAR model are assessed using several statistical parameters. A high squared correlation coefficient (R²) for the training set indicates a good fit of the model to the data. The internal predictive ability is often measured by the leave-one-out cross-validation coefficient (Q²), while the external predictive ability is determined by the R² value for the test set (R²_pred_). nih.gov A robust and predictive QSAR model will have high values for these parameters, typically above 0.6. mdpi.com These models can then be used as a tool to screen virtual libraries of compounds and prioritize the synthesis of derivatives with the highest predicted activity. nih.gov

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Description Desired Value Role Reference
Squared Correlation Coefficient > 0.6 (Closer to 1 is better) Measures the goodness-of-fit for the training set. nih.gov
Cross-validated R² (Internal Validation) > 0.6 Estimates the predictive power of the model within the training set. nih.gov
R²_pred_ Predictive R² (External Validation) > 0.6 Measures the model's ability to predict the activity of an external test set. mdpi.com
RMSE Root Mean Square Error As low as possible Indicates the deviation between predicted and actual values. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic. researchgate.netucsb.edu

For chromene derivatives, QSAR studies have shown that topological and geometrical parameters are particularly important for describing cytotoxic activity. nih.gov

Topological descriptors describe the atomic connectivity in the molecule, such as the topological polar surface area (PSA), which is related to a molecule's ability to permeate cell membranes. researchgate.net

Geometrical (3D) descriptors relate to the three-dimensional arrangement of the atoms, which is crucial for ligand-receptor binding. annamalaiuniversity.ac.in

Electronic descriptors , such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), describe the molecule's reactivity and ability to participate in electronic interactions. ucsb.edu

Physicochemical descriptors like the logarithm of the partition coefficient (logP) quantify the molecule's hydrophobicity. ucsb.edu

Table 4: Common Molecular Descriptors Used in QSAR

Descriptor Class Example Descriptors Information Encoded Reference
Constitutional Molecular Weight, Atom Count Basic composition of the molecule. ucsb.edu
Topological Polar Surface Area (PSA), Wiener Index Atomic connectivity and branching. researchgate.net
Geometrical (3D) Molecular Volume, Surface Area Size and shape of the molecule in 3D space. annamalaiuniversity.ac.in
Electronic HOMO/LUMO Energies, Dipole Moment Electron distribution and reactivity. ucsb.edu
Physicochemical logP, Molar Refractivity (MR) Hydrophobicity, polarizability, and bulk. researchgate.netucsb.edu

Once the descriptors are calculated, statistical methods are employed to build the correlative model. The most common techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. windows.netannamalaiuniversity.ac.in

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is collinearity among them. It reduces the descriptor variables to a smaller set of orthogonal latent variables. annamalaiuniversity.ac.in

These statistical analyses, combined with appropriate validation techniques, allow for the development of predictive QSAR models that are essential tools in the rational design and optimization of new therapeutic agents based on the this compound scaffold. windows.net

Advanced Computational Chemistry and Modeling

Molecular Docking Simulations

Molecular docking is a fundamental computational technique in structure-based drug design. researchgate.net It predicts the preferred orientation of a ligand when bound to a target protein, modeling the interaction at the atomic level. This allows for the characterization of binding behavior and the estimation of the strength of the association. For derivatives of the 2H-chromene scaffold, docking studies have been instrumental in identifying potential biological targets and explaining observed inhibitory activities. researchgate.netjazindia.com

The analysis of ligand-protein interactions is crucial for understanding the mechanism of action of a potential drug molecule. These non-covalent interactions, which include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking, govern the recognition and binding between a ligand and its protein target. nih.govnih.gov Computational tools can systematically identify and visualize these interactions, providing a detailed map of the binding site. nih.gov

While specific interaction studies for ethyl 6-methoxy-2H-chromene-3-carboxylate are not detailed in the available literature, research on analogous chromene derivatives has shown engagement with various enzymes. For instance, different chromenes have been docked against targets like carbonic anhydrase II, α-glucosidase, and tyrosinase, revealing key amino acid residues responsible for binding. jazindia.comsci-hub.st The analysis typically involves identifying the specific atoms of the ligand and the protein that participate in forming these critical bonds.

Table 1: Representative Ligand-Protein Interactions for a Chromene Scaffold This table illustrates common interaction types observed in docking studies of various chromene derivatives against protein targets. It is representative and not specific to this compound.

Interaction TypeLigand Moiety (Typical)Protein Residue (Example)
Hydrogen BondCarbonyl Oxygen, Methoxy (B1213986) OxygenAsn, Gln, Ser
Hydrophobic ContactPhenyl Ring, Ethyl GroupVal, Leu, Ile, Phe
π-π StackingChromene Benzene (B151609) RingPhe, Tyr, Trp

A primary output of molecular docking is the prediction of the binding mode—the three-dimensional pose of the ligand within the protein's active site. sci-hub.st This is coupled with a scoring function that estimates the binding affinity, often expressed in kcal/mol. sci-hub.st A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein. sci-hub.st

This predictive power allows researchers to screen large libraries of compounds against a specific target, prioritizing those with the most promising binding scores for further experimental testing. nih.gov For example, docking studies on various (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives against carbonic anhydrase II showed binding energy values ranging from -8.0 to -9.0 kcal/mol, indicating strong potential for inhibition. sci-hub.st Similar in silico screening of novel chromeno[2,3-b]pyridine derivatives against the Rab23 protein identified compounds with binding affinities as strong as -7.9 kcal/mol. researchgate.net Predicting the binding affinity of this compound against various targets would be a critical first step in assessing its therapeutic potential.

Table 2: Example of Predicted Binding Affinities for Chromene Derivatives This table shows examples of calculated binding affinities for different chromene analogs against specific protein targets to illustrate the output of docking simulations.

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Chromeno[2,3-b]pyridine derivativeRab23 Protein-7.9 researchgate.net
2H-Chromen-2-one derivativeCarbonic Anhydrase II-9.0 sci-hub.st

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of a molecule's intrinsic properties based on its electronic structure. researchgate.netrsc.org These methods are used to determine stable conformations, electronic distributions, and chemical reactivity.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netrsc.org In the context of this compound, DFT would be applied to first determine the molecule's most stable three-dimensional geometry through energy minimization. This optimized structure is the basis for calculating numerous other properties. researchgate.net

DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. researchgate.net Furthermore, DFT is used to compute vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum, helping to confirm the molecule's structure. researchgate.netbiointerfaceresearch.com Such theoretical analyses have been successfully applied to various complex chromene derivatives to correlate experimental data with theoretical outcomes. rsc.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and electronic properties of a molecule. biointerfaceresearch.comyoutube.com The HOMO is the orbital from which an electron is most easily donated, representing the molecule's capacity to act as an electron donor. The LUMO is the lowest-energy orbital that can accept an electron. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), which further quantify the molecule's stability and reactivity. biointerfaceresearch.com

Table 3: Representative Quantum Chemical Parameters This table presents a typical set of quantum chemical parameters derived from HOMO-LUMO analysis for a heterocyclic compound, as specific calculations for this compound are not available. The values are illustrative.

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity, kinetic stability
Ionization Potential (I)-EHOMOEnergy to remove an electron
Electron Affinity (A)-ELUMOEnergy released when gaining an electron
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)(I + A)² / (8η)Propensity to accept electrons

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.netyoutube.com MD simulations apply the laws of motion to the atoms in the system, allowing researchers to observe conformational changes and assess the stability of the interactions predicted by docking. nih.govresearchgate.net

For a potential drug candidate like this compound, an MD simulation would typically begin with the best-docked pose in its protein target. The simulation would then track the movements of the ligand and the surrounding amino acid residues over a set period, often nanoseconds. researchgate.net This process is crucial for confirming that the key interactions (e.g., hydrogen bonds) are maintained over time, thus validating the stability of the binding mode. nih.gov Studies on other chromene derivatives have successfully used MD simulations to confirm that a ligand remains stably bound in the active site, reinforcing the findings from molecular docking. nih.govnih.gov

Conformational Dynamics and Stability of Ligand-Target Complexes

The three-dimensional structure and flexibility of this compound are critical determinants of its interaction with biological targets. Computational studies on closely related ethyl 2-oxo-2H-chromene-3-carboxylate derivatives reveal significant conformational dynamics, primarily concerning the rotational freedom of the ethyl carboxylate group at the C3 position.

Unlike analogous 2-oxo-2H-chromene-3-carboxamides, where intramolecular hydrogen bonds often lock the amide group in a planar orientation with the coumarin (B35378) core, the ester linkage in ethyl 2-oxo-2H-chromene-3-carboxylates allows for greater rotational flexibility. Theoretical modeling indicates that the most stable conformations arise when the carboxylate group's carbonyl is coplanar with the coumarin ring. Two primary low-energy conformations are identified: the s-cis and s-trans arrangements. The s-cis form, where the ester carbonyl and the 2-oxo moiety are on the same side, is calculated to be slightly more stable than the s-trans form by less than 0.5 kcal/mol.

Analysis of crystal structures of various 2H-chromene-3-carboxylate derivatives confirms that these molecules predominantly adopt one of these two planar arrangements, with interplanar angles between the coumarin core and the ester group typically being less than 30°. For instance, a derivative with a 7-methoxy substituent (a close analogue to the title compound) shows an experimental conformation that aligns well with the low-energy s-cis arrangement predicted by theoretical studies. This inherent flexibility and the existence of low-energy conformers are pivotal for the molecule's ability to adapt its shape to fit into the binding pockets of various biological targets. While these studies illuminate the ligand's intrinsic dynamics, the specific conformational changes upon binding to a protein target would depend on the unique topology and chemical environment of the active site.

Ligand-Target Recognition Processes

The process by which this compound recognizes and binds to a biological target is governed by a complex interplay of intermolecular forces. The molecule's structural features—the planar coumarin ring system, the electron-donating methoxy group, and the hydrogen-bond-accepting carbonyls of the ester and lactone—are key to its binding capabilities. Coumarin derivatives are known to inhibit a range of enzymes, and their recognition mechanism often involves insertion into specific binding pockets.

Molecular docking studies on similar coumarin derivatives targeting enzymes like acetylcholinesterase have provided a framework for understanding these recognition events. mdpi.com The recognition process typically begins with the ligand entering the target's binding site. The planar chromene ring can form favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) within the active site. The strategically positioned oxygen atoms in the methoxy, ester, and lactone groups can act as hydrogen bond acceptors, forming crucial directional interactions with hydrogen bond donor residues (e.g., serine, threonine, or backbone N-H groups) in the protein.

The conformational flexibility of the ethyl carboxylate group, as discussed previously, is vital during this process. It allows the ligand to make fine adjustments to its orientation to achieve an optimal fit, maximizing favorable interactions and minimizing steric clashes. This "induced fit" model, where both the ligand and the target may undergo slight conformational changes, leads to a stable ligand-target complex, which is the basis for the compound's biological activity. mdpi.com

Advanced Structural Analysis

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of all close contacts. For chromene and coumarin derivatives, Hirshfeld analysis reveals the nature and relative importance of various non-covalent interactions that dictate their supramolecular assembly.

The table below summarizes typical contributions of various intermolecular contacts to the Hirshfeld surface for related chromene structures, illustrating the importance of specific atomic interactions in stabilizing the crystal packing.

Intermolecular ContactContribution Range (%)Description
H···H 40 - 50%Represents the most abundant contact type, reflecting the large surface area of hydrogen atoms. These are primarily van der Waals interactions.
O···H / H···O 20 - 30%These are crucial contacts, often indicative of weak C–H···O hydrogen bonds. The carbonyl and methoxy oxygen atoms act as primary hydrogen bond acceptors.
C···H / H···C 5 - 15%These contacts are associated with C-H···π interactions and general van der Waals forces, contributing to the overall packing efficiency.
C···C 3 - 8%Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent coumarin cores, which are vital for stabilizing the layered structures.
Other (N···H, O···O, etc.) < 5%Minor contacts that contribute minimally to the overall crystal stability but can provide fine-tuning to the molecular arrangement.

This detailed breakdown highlights that weak, non-covalent forces, particularly C–H···O hydrogen bonds and π-π stacking, play a defining role in the solid-state architecture of these compounds.

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME predictions are essential in early-phase drug discovery for evaluating the pharmacokinetic profile of a compound. These computational models assess a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body, helping to identify candidates with favorable drug-like properties. For coumarin derivatives, including this compound, these predictions provide valuable insights into their potential bioavailability and safety. nih.gov

The drug-likeness of a compound is often initially assessed using criteria such as Lipinski's "Rule of Five". nih.gov These rules relate physicochemical properties to oral bioavailability. Furthermore, specific ADME parameters can be calculated using various software platforms. dergipark.org.trnih.gov

The table below presents a summary of key ADME parameters as predicted for typical coumarin derivatives, which can serve as a reference for estimating the properties of this compound.

ADME ParameterPredicted Property/ValueSignificance
Molecular Weight ( g/mol ) ~248.23Complies with Lipinski's Rule (< 500), suggesting good potential for absorption and diffusion.
LogP (Octanol/Water Partition) 2.0 - 3.0Indicates balanced lipophilicity, favorable for membrane permeability without being overly retained in fatty tissues.
Hydrogen Bond Donors 0Complies with Lipinski's Rule (≤ 5).
Hydrogen Bond Acceptors 5Complies with Lipinski's Rule (≤ 10).
Human Intestinal Absorption (HIA) High (> 90%)Suggests the compound is likely to be well-absorbed from the gastrointestinal tract. nih.gov
Blood-Brain Barrier (BBB) Penetration Moderate to HighMany coumarin derivatives are predicted to cross the BBB, which is relevant for CNS-acting agents.
CYP450 Inhibition Potential InhibitorCoumarins are known to interact with cytochrome P450 enzymes, which can lead to drug-drug interactions.
Plasma Protein Binding HighIndicates a likelihood of extensive binding to proteins like albumin in the bloodstream, affecting the free concentration of the drug. nih.gov

Future Research Directions and Therapeutic Implications

Development of Novel Therapeutic Agents

The core structure of ethyl 6-methoxy-2H-chromene-3-carboxylate is a versatile starting point for the synthesis of new and more effective drug candidates. mdpi.com Its inherent biological activities, including anticancer and antimicrobial properties, make it an attractive scaffold for further chemical modification.

A primary focus of future research is the structural modification of the this compound molecule to enhance its potency and selectivity for specific biological targets. The development of derivatives has shown significant promise in this area. For instance, converting the ethyl ester group at the 3-position into carboxamides has led to compounds with potent anticancer activity. nih.gov

One study successfully synthesized a series of 8-methoxycoumarin-3-carboxamides from a related precursor, ethyl 8-methoxycoumarin-3-carboxylate. nih.gov These new derivatives demonstrated remarkable antiproliferative activity against liver cancer (HepG2) cells. Notably, one of the most promising candidates exhibited exceptional inhibitory effects with an IC50 value of 0.9 µM, highlighting the therapeutic potential that can be unlocked through structural optimization. nih.gov Further research indicates that the hydrolysis of the carboxamide back to a carboxylic acid can also significantly improve antiproliferative activity, suggesting the hydrogen bonding acceptor group at this position is crucial for cytotoxicity. nih.gov This demonstrates that targeted modifications to the coumarin (B35378) scaffold can yield derivatives with highly specific and potent bioactivity.

Derivative ClassModificationTarget/Disease ModelKey Research Finding
8-Methoxycoumarin-3-carboxamidesConversion of ethyl ester to carboxamideLiver Cancer (HepG2 cells)A lead compound showed potent antiproliferative activity with an IC50 of 0.9 µM. nih.gov
8-Methoxycoumarin-3-carboxylic acidHydrolysis of carboxamideLiver Cancer (HepG2 cells)Resulted in a significant improvement in antiproliferative activity (IC50 of 5 µM). nih.gov

Multidrug resistance (MDR) is a major obstacle in the treatment of various diseases, including bacterial infections and cancer. The chromene scaffold is being investigated for its potential to overcome these resistance mechanisms. Research on related 3-nitro-2H-chromene derivatives has shown potent activity against multidrug-resistant strains of bacteria like S. aureus and S. epidermidis. mdpi.com

Specifically, the introduction of halogen atoms to the chromene ring system produced derivatives with significant antibacterial power. Tri-halogenated 3-nitro-2H-chromenes, in particular, displayed potent anti-staphylococcal activities with Minimum Inhibitory Concentration (MIC) values as low as 1–8 μg/mL. mdpi.com The most effective compound in the series, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, was effective against multidrug-resistant S. aureus and S. epidermidis with MIC values of 4 μg/mL and 1–4 μg/mL, respectively. mdpi.com While this research focused on antibacterial applications, it underscores the potential of the modified chromene core to serve as a basis for developing agents that can circumvent resistance in other contexts, such as cancer chemotherapy.

Preclinical and Clinical Translational Studies

Translating promising laboratory findings into clinical applications requires rigorous preclinical and clinical evaluation. For this compound and its derivatives, the next steps involve comprehensive assessments in living organisms and exploring their potential for tailored therapies.

The development of targeted therapies based on the chromene scaffold opens the door to personalized medicine. As research identifies specific molecular targets for these compounds, it becomes possible to tailor treatments to individual patients. For example, since derivatives of this scaffold have been shown to target specific proteins like caspase-3/7 and β-tubulin, patients could be screened for tumors that are particularly reliant on these pathways. nih.gov This approach would match the specific mechanism of the drug to the unique molecular signature of a patient's disease, potentially increasing efficacy and reducing side effects.

Exploration of New Biological Targets and Signaling Pathways

While some biological activities of this compound and its analogues are known, the full extent of their molecular interactions is still under investigation. Future research will likely uncover new biological targets and signaling pathways modulated by this class of compounds.

Derivatives of the coumarin scaffold are known to inhibit a range of enzymes and cellular processes. Research indicates that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. More specifically, certain 8-methoxycoumarin-3-carboxamide derivatives have been found to target caspase-3/7 and β-tubulin polymerization, which are critical for cell division and survival. nih.gov Other related coumarin compounds have been shown to inhibit phospholipase A2, an enzyme involved in inflammatory processes. nih.govresearchgate.net Furthermore, studies on 3-nitro-2H-chromenes suggest that thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells and a target for antibacterial agents, could be another potential target for this scaffold. mdpi.com The exploration of these and other potential targets will broaden the therapeutic applicability of this compound and its future derivatives.

Identified/Potential TargetAssociated Biological ProcessDerivative/Scaffold Studied
Caspase-3/7Apoptosis (Programmed Cell Death)8-Methoxycoumarin-3-carboxamides nih.gov
β-tubulinCell Division, Cytoskeleton Formation8-Methoxycoumarin-3-carboxamides nih.gov
Phospholipase A2 (sPLA2)InflammationEthyl 2-oxo-2H-chromene-3-carboxylate nih.govresearchgate.net
Thioredoxin Reductase (TrxR)Redox Homeostasis, Cell Proliferation3-Nitro-2H-chromenes mdpi.com

Sustainable and Scalable Synthetic Methodologies

The development of green and efficient synthetic routes is a cornerstone of modern pharmaceutical and fine chemical industries. For this compound, the focus lies on optimizing existing methods and exploring novel, environmentally benign approaches to ensure both sustainability and scalability.

While detailed industrial production methods for this compound are not extensively documented in publicly available literature, the general approach would likely involve the large-scale application of established synthetic routes, such as the Knoevenagel condensation, with significant optimization for yield, purity, and cost-effectiveness. The economic viability of producing this fine chemical on an industrial scale is contingent on several factors, including the cost of raw materials, the efficiency of the synthetic process, and the market demand for the final product.

The primary starting material for the synthesis of the coumarin core of this molecule is often a substituted salicylaldehyde (B1680747), in this case, 6-methoxysalicylaldehyde (o-vanillin), and an active methylene (B1212753) compound like diethyl malonate. chemicalbook.comchemspider.com The market for specialty chemicals derived from feedstocks like vanillin (B372448) is well-established, suggesting a basis for the economic analysis of producing derivatives such as this compound. slideshare.netresearchgate.net

Key Considerations for Industrial Feasibility:

Raw Material Sourcing and Cost: The availability and price of high-purity 6-methoxysalicylaldehyde and diethyl malonate are critical cost drivers. A market analysis of these key starting materials is essential for a comprehensive techno-economic assessment. The market for 3-methoxysalicylaldehyde is relatively concentrated, with a significant portion of its consumption in the pharmaceutical sector, which demands high-purity grades. archivemarketresearch.com

Process Intensification: To enhance economic viability, process intensification techniques can be employed. These may include the use of continuous flow reactors, which can offer better heat and mass transfer, improved safety, and higher throughput compared to traditional batch processes. researchgate.net Microwave-assisted synthesis has also been shown to significantly reduce reaction times for coumarin synthesis, which could translate to lower energy consumption and operational costs on an industrial scale. nih.govic.ac.uk

Catalyst Selection and Recovery: The choice of catalyst is crucial for both the efficiency and the green credentials of the synthesis. While traditional methods often use base catalysts like piperidine (B6355638), research into heterogeneous and recyclable catalysts is a key area of development. researchgate.netnih.govnih.gov The use of reusable catalysts would reduce waste and purification costs.

Solvent Selection and Recycling: The move towards greener solvents or solvent-free conditions is a major trend in sustainable chemistry. chemspider.comic.ac.uk Where solvents are necessary, their efficient recycling is paramount to minimizing environmental impact and production costs.

Downstream Processing and Purification: The cost of isolating and purifying the final product to the required specifications for pharmaceutical or other applications can be substantial. Developing efficient crystallization or chromatographic methods is a critical aspect of process development. academicjournals.org

Techno-Economic Analysis Analogs:

The table below outlines various synthetic approaches for coumarin derivatives and their potential implications for the industrial production of this compound.

Synthetic MethodKey FeaturesPotential for Industrial Scale-UpSustainability Aspects
Knoevenagel Condensation Condensation of a salicylaldehyde derivative with an active methylene compound. nih.govnih.govHigh, as it is a well-established and versatile reaction. Amenable to process intensification. nih.govic.ac.ukCan be made greener through the use of eco-friendly catalysts and solvents, or solvent-free conditions. nih.govic.ac.uknih.gov
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction. slideshare.netnih.govic.ac.ukGood, offers significant reduction in reaction times, potentially leading to higher throughput. nih.govic.ac.ukEnergy efficient and often allows for solvent-free reactions, reducing waste. nih.govic.ac.uk
Ultrasound-Assisted Synthesis Employs ultrasonic waves to promote the reaction. selleckchem.comModerate, requires specialized equipment but can improve yields and reaction rates.Can lead to milder reaction conditions and reduced energy consumption. selleckchem.com
Flow Chemistry Continuous reaction in a microreactor or flow system. researchgate.netExcellent, provides superior control over reaction parameters, enhances safety, and facilitates automation. researchgate.netReduces solvent usage and waste, and improves energy efficiency. researchgate.net

The successful industrial production of this compound will likely depend on a multi-faceted approach that combines an efficient and green synthetic route with optimized process engineering to minimize costs and environmental impact. Continued research into novel catalytic systems and process intensification strategies will be crucial in realizing the full therapeutic and commercial potential of this and other related coumarin derivatives.

Q & A

Q. What are the common synthetic routes for ethyl 6-methoxy-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs). A one-pot three-component method (e.g., chromene derivatives synthesis) using substituted aldehydes, malononitrile, and β-naphthol derivatives under reflux in ethanol has been reported. Optimization involves:

  • Catalyst selection : Acidic or basic catalysts (e.g., piperidine) improve yield .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety.
  • Temperature control : Reflux (~80°C) ensures completion without decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy at C6, ester at C3) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm1^{-1}) and chromene C-O-C bonds (~1250 cm1^{-1}).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/cP2_1/c space group, β = 94.29°) .
  • Mass spectrometry : Validate molecular weight (e.g., M+=260.24M^+ = 260.24 via ESI-MS).

Advanced Research Questions

Q. How do structural modifications at specific positions of the chromene core affect biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

Methodological Answer: SAR studies involve systematic substitutions (e.g., methoxy, halogen, phenyl groups) followed by bioactivity assays:

  • Modification sites :
    • C6 methoxy : Critical for cytotoxicity; replacing with hydroxy reduces activity .
    • C3 ester : Ethyl ester enhances solubility; methyl ester analogues show lower bioavailability.
  • Methods :
    • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
    • Molecular docking : Simulate binding to targets (e.g., topoisomerase II) using AutoDock Vina.
    • Statistical analysis : Use IC50_{50} values to rank substituent effects (e.g., EC50_{50} = 2.1 µM for fluorophenyl derivatives) .

Q. What crystallographic data are available for this compound, and how can this inform molecular conformation analysis?

Methodological Answer: Single-crystal X-ray diffraction data (e.g., a=12.6844a = 12.6844 Å, b=16.1933b = 16.1933 Å, c=9.4579c = 9.4579 Å, β = 94.288°) reveal:

  • Torsion angles : C7-C8-C9-C10 = −24.06°, indicating a planar chromene core .
  • Hydrogen bonding : O2–H20A (2.89 Å) stabilizes crystal packing.
  • Implications :
    • Planarity enhances π-π stacking with DNA bases.
    • Methoxy orientation affects steric interactions in protein binding pockets.

Q. Table 1: Crystallographic Parameters

ParameterValue
Space groupP21/cP2_1/c
aa (Å)12.6844 (3)
bb (Å)16.1933 (4)
cc (Å)9.4579 (2)
β (°)94.288 (2)
VV3^3)1937.24 (8)
Z4
RintR_{\text{int}}0.039

Q. How should researchers address contradictions in biological data across studies (e.g., varying IC50_{50}50​ values)?

Methodological Answer: Contradictions arise from differences in assay conditions or cell lines. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours).
  • Dose-response curves : Generate data with ≥6 concentrations to improve IC50_{50} accuracy.
  • Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA, Tukey’s test) .

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ethyl 6-methoxy-2H-chromene-3-carboxylate
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Reactant of Route 2
ethyl 6-methoxy-2H-chromene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.